4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine
Description
BenchChem offers high-quality 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-1-methylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-14-8-6-13(15,7-9-14)11-4-3-5-12(10-11)16-2/h3-5,10,15H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZLINTVNISAPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Part 1: The Primary Hypothesized Mechanism: µ-Opioid Receptor Agonism
An In-Depth Technical Guide to the Core Mechanism of Action of 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine
Introduction
While 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine is not extensively characterized in publicly accessible scientific literature as a standalone therapeutic agent, its core structure is a well-established and highly significant scaffold in medicinal chemistry. This guide synthesizes the current understanding of its mechanism of action by drawing upon the robust pharmacology of its closest structural analogs, particularly within the 4-arylpiperidine class of compounds. The primary hypothesized mechanism of action is that of a µ-opioid receptor (MOR) agonist, likely functioning as a prodrug that requires in-vivo metabolic activation to exert its full analgesic potential. This document will deconstruct this hypothesis, explore secondary potential mechanisms, and provide the experimental frameworks necessary for its validation.
The 4-arylpiperidine framework is a classic pharmacophore that mimics a key portion of the morphine structure, allowing it to interact with opioid receptors. The specific arrangement of the phenyl ring, the piperidine nitrogen, and the C4 substituent in 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine strongly suggests an affinity for these receptors.
Structural Rationale for Opioid Receptor Interaction
The 4-(m-hydroxyphenyl)piperidine structure is considered a flexible fragment of rigid opioids like morphine and benzomorphans.[1] Structure-activity relationship (SAR) studies have consistently demonstrated that this scaffold is conducive to potent opioid receptor binding and activity.[1][2] Key features of the target molecule that support this hypothesis include:
-
The Piperidine Ring: The protonated nitrogen of the piperidine ring forms a crucial ionic bond with a conserved aspartate residue (Asp147 in the human MOR) in the binding pocket of the µ-opioid receptor.
-
The 4-Aryl Group: The 3-methoxyphenyl group at the C4 position engages in hydrophobic and van der Waals interactions within the receptor. The orientation of this aromatic ring is critical; potent agonists typically favor an axial position of the 4-aryl group in the chair conformation of the piperidine ring.[2]
-
The 4-Hydroxy Group: This group can act as a hydrogen bond donor or acceptor, further anchoring the ligand within the receptor's binding site.
-
The 3-Methoxy Group: While a 3-hydroxy group is canonical for high-affinity MOR binding (mimicking the phenolic hydroxyl of morphine), the 3-methoxy group is a common bioisostere. More importantly, it is a prime candidate for metabolic O-demethylation to the more active 3-hydroxy metabolite, a concept explored further in Part 2.
Evidence from closely related compounds is compelling. For instance, derivatives of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide have been synthesized and shown to be highly potent and selective µ-opioid receptor agonists, with Kᵢ values in the low nanomolar range.[3]
Quantitative Analysis of Related Opioid Receptor Ligands
To contextualize the potential affinity of the target compound, the binding data for a closely related analog is presented below.
| Compound | Receptor | Kᵢ (nM) |
| 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide (analog) | µ (MOR) | 7.3 ± 0.5 |
| δ (DOR) | 849.4 ± 96.6 | |
| κ (KOR) | 49.1 ± 6.9 | |
| Table 1: In vitro binding affinities of a potent analgesic analog of 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine at the three major opioid receptors. Data from Huang H, et al. (2020).[3] |
This data demonstrates the high affinity and selectivity for the µ-opioid receptor that can be achieved with the 4-hydroxy-4-(3-methoxyphenyl)piperidine core.
Downstream Signaling Cascade of MOR Activation
The µ-opioid receptor is a canonical G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gαi/o).[4] Upon agonist binding, a conformational change in the receptor triggers the dissociation of the G-protein subunits (Gα and Gβγ), initiating a cascade of intracellular events that collectively reduce neuronal excitability.
The key downstream effects are:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]
-
Modulation of Ion Channels:
-
The Gβγ subunit directly binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K⁺ ions and hyperpolarization of the neuronal membrane.
-
The Gβγ subunit also inhibits N-type voltage-gated calcium channels (VGCCs), reducing Ca²⁺ influx upon depolarization.
-
This combination of hyperpolarization and reduced calcium influx significantly dampens neuronal firing and inhibits the release of neurotransmitters, particularly those involved in pain signaling such as substance P and glutamate, from presynaptic terminals. This is the fundamental mechanism behind opioid-induced analgesia.
Part 2: The Prodrug Hypothesis: In-Vivo Bioactivation
A critical aspect of the proposed mechanism of action is the role of metabolism. The 3-methoxy group on the aryl ring is a prime target for enzymatic modification in the liver.
Metabolic O-Demethylation
It is highly probable that 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine undergoes O-demethylation to form its corresponding 3-hydroxy metabolite, 4-Hydroxy-4-(3-hydroxyphenyl)-1-methylpiperidine. This biotransformation is typically catalyzed by cytochrome P450 enzymes, most notably CYP2D6.
This metabolic pathway is clinically significant and well-documented for the analgesic drug Tramadol. Tramadol itself has a relatively low affinity for the µ-opioid receptor, but its O-demethylated metabolite, O-desmethyltramadol (M1), exhibits a several hundred-fold higher affinity and is responsible for the majority of its opioid-like analgesic effects.[6][7] Given the structural similarities, it is logical to hypothesize a similar metabolic activation for the target compound. The 3-hydroxy metabolite would be a much more potent MOR agonist than the parent 3-methoxy compound.
Part 3: Secondary and Alternative Mechanisms of Action
While opioid receptor agonism is the most probable primary mechanism, the 4-arylpiperidine scaffold is known to interact with other CNS targets. These represent potential secondary or alternative mechanisms that would require experimental investigation.
-
Serotonergic System: Certain 4-arylpiperidine derivatives have been developed as agonists for the serotonin 5-HT₂C receptor, suggesting a potential for this scaffold to modulate serotonergic neurotransmission.[8]
-
Nociceptin Receptor (NOP): A series of 4-hydroxy-4-phenylpiperidines have been identified as high-affinity ligands for the NOP receptor, which is involved in pain modulation, though its effects are complex and distinct from classical opioid receptors.[9][10]
-
Cyclooxygenase (COX) and Cannabinoid (CB) Receptors: There is no direct structural evidence to suggest that 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine would be an inhibitor of COX enzymes or a ligand for cannabinoid receptors. While some anti-inflammatory piperidines exist, they typically possess different structural features.[11] Similarly, the 4-arylpiperidine core is not a recognized pharmacophore for CB1 or CB2 receptor activity.[12]
Part 4: Experimental Protocols for Mechanistic Validation
To rigorously test the hypothesized mechanism of action, a series of well-established in vitro and in vivo assays are required.
Experimental Workflow
Protocol 1: Radioligand Displacement Assay
Objective: To determine the binding affinity (Kᵢ) of the parent compound and its putative 3-hydroxy metabolite for the µ, δ, and κ opioid receptors.
Methodology:
-
Preparation: Prepare cell membrane homogenates from cell lines stably expressing human µ, δ, or κ opioid receptors (e.g., HEK293 or CHO cells).
-
Incubation: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR) at a fixed concentration near its Kₑ value.
-
Competition: Add increasing concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
Separation: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Functional Assay
Objective: To determine the functional activity (agonist, partial agonist, or antagonist) and potency (EC₅₀) of the test compounds at the µ-opioid receptor.
Methodology:
-
Preparation: Use the same receptor-expressing cell membrane preparations as in the binding assay.
-
Incubation: Incubate the membranes with a fixed concentration of GDP and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Stimulation: Add increasing concentrations of the test compound. Agonist binding will activate the G-protein, stimulating the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Antagonist Mode (if required): To test for antagonism, pre-incubate the membranes with the test compound before adding a known full agonist (e.g., DAMGO) and measure the inhibition of agonist-stimulated binding.
-
Separation & Quantification: Separate bound and free [³⁵S]GTPγS via filtration and quantify using scintillation counting.
-
Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect relative to a standard full agonist).
Conclusion
Based on a comprehensive analysis of its chemical structure and the established pharmacology of the 4-arylpiperidine class, the most probable core mechanism of action for 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine is agonism at the µ-opioid receptor. A crucial feature of this mechanism is the high likelihood of its function as a prodrug, requiring metabolic O-demethylation to a more potent 3-hydroxy metabolite to exert its primary analgesic effects. While secondary interactions with other CNS receptors like the serotonergic or nociceptin systems are possible, they are considered less likely to be the primary drivers of its activity. The experimental protocols outlined in this guide provide a clear and robust pathway for the definitive validation of this hypothesized mechanism, paving the way for a complete understanding of this compound's pharmacological profile.
References
-
Casy, A. F., Dewar, G. H., & al Deeb, O. A. (1989). Stereochemical influences upon the opioid ligand activities of 4-alkyl-4-arylpiperidine derivatives. Chirality, 1(3), 202-208. [Link]
-
Froimowitz, M., & Lash, L. L. (1982). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 25(10), 1168-1173. [Link]
-
Zimmerman, D. M., Cantrell, B. E., Swartzendruber, J. K., Jones, N. D., & Leander, J. D. (1988). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for .mu.- and .kappa.-opioid receptors. Journal of Medicinal Chemistry, 31(3), 555-560. [Link]
-
Figueroa, R., & Suyama, T. L. (2010). Diastereoconvergent Synthesis of (-)-Paroxetine. The Journal of Organic Chemistry, 75(2), 523-526. (Provides examples of pharmacologically active 4-arylpiperidines). [Link]
-
Conway, R. J., Valant, C., Christopoulos, A., Robertson, A. D., Capuano, B., & Crosby, I. T. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2560-2564. [Link]
-
Huang, H., Wang, W., Xu, X., Zhu, C., Wang, Y., Liu, J., Li, W., & Fu, W. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry, 189, 112070. [Link]
-
Le, T. M., et al. (2012). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. ACS Medicinal Chemistry Letters, 3(10), 839-844. [Link]
-
Ziering, A., Berger, L., Heineman, S. D., & Lee, J. (1947). PIPERIDINE DERIVATIVES. PART III. 4-ARYLPIPERIDINES. The Journal of Organic Chemistry, 12(6), 894-903. [Link]
-
Ho, G. D., Bercovici, A., Tulshian, D., Greenlee, W. J., Fawzi, A., Fernandez, X., McLeod, R. L., Smith Torhan, A., & Zhang, H. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-3033. [Link]
-
Ho, G. D., Bercovici, A., Tulshian, D., Greenlee, W. J., Fawzi, A., Smith Torhan, A., & Zhang, H. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3023-3027. [Link]
- Google Patents. (1984). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)
- Google Patents. (1974).
-
Yoshida, T., Sakashita, H., Akahoshi, F., & Hayashi, Y. (2007). [(S)-gamma-(4-Aryl-1-piperazinyl)-l-prolyl]thiazolidines as a novel series of highly potent and long-lasting DPP-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(9), 2618-2621. [Link]
-
ResearchGate. (2018). Opioid receptor binding affinities and selectivities at MOP, DOP and KOP receptors. [Link]
-
Obniska, J., et al. (2020). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. Molecules, 25(1), 105. [Link]
-
Runyon, S. P., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 1(4), 151-155. [Link]
-
ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
-
Al-Salahi, R., et al. (2018). In vitro and in silico anti-cyclooxygenase evaluation of some new chalcones. Tropical Journal of Pharmaceutical Research, 17(1), 91-99. [Link]
-
Williams, J. T., Ingram, S. L., Henderson, G., Chavkin, C., von Zastrow, M., Schulz, S., ... & Christie, M. J. (2013). Regulation of μ-opioid receptors: desensitization, phosphorylation, internalization, and tolerance. Pharmacological Reviews, 65(1), 223-254. [Link]
-
Thakur, G. A., Tichkule, R., & Pandit, S. S. (2007). Cannabinoid receptor ligands. Mini reviews in medicinal chemistry, 7(5), 440-459. [Link]
-
PharmGKB. (n.d.). Tramadol Pathway, Pharmacokinetics. Pharmacogenomics Knowledgebase. [Link]
-
Gicquel, T., et al. (2022). Molecular Network-Based Identification of Tramadol Metabolites in a Fatal Tramadol Poisoning. Metabolites, 12(7), 655. [Link]
-
Le, T. M., et al. (2012). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. ACS Medicinal Chemistry Letters, 3(10), 839-844. [Link]
-
El-Sawy, E. R. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Scientia Pharmaceutica, 86(3), 36. [Link]
-
Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 385-390. [Link]
-
Compton, D. R., et al. (1993). Cannabinoid structure-activity relationships: Correlation of receptor binding and in vivo activities. Journal of Pharmacology and Experimental Therapeutics, 265(1), 218-226. [Link]
-
Cannaert, A., et al. (2020). Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids... ACS Chemical Neuroscience, 11(24), 4434-4446. [Link]
-
Baumann, M. H., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 13(5), e0197734. [Link]
-
Obniska, J., et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of...Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory and Analgesic Agents. Pharmaceuticals, 16(6), 804. [Link]
-
Glass, M., & North, R. A. (1997). Agonist selectivity and second messenger coupling of the cloned human cannabinoid CB1 and CB2 receptors. British journal of pharmacology, 122(8), 1523-1532. [Link]
-
da Silva, A. F., & de Freitas, R. M. (2017). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy, 8(6), 285. [Link]
-
Orlando, B. J., et al. (2018). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Journal of medicinal chemistry, 61(15), 6615-6627. [Link]
Sources
- 1. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereochemical influences upon the opioid ligand activities of 4-alkyl-4-arylpiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document: Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. (CHEMBL468... - ChEMBL [ebi.ac.uk]
- 4. prepchem.com [prepchem.com]
- 5. ajol.info [ajol.info]
- 6. ClinPGx [clinpgx.org]
- 7. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity [mdpi.com]
- 8. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Pharmacological Profile of 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine
The following technical guide provides an in-depth pharmacological and chemical analysis of 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine , a critical structural scaffold in opioid medicinal chemistry.
Content Type: Technical Reference & Pharmacological Analysis Subject: 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine (CAS: Not widely listed as API; related to 59780-60-8 series) Synonyms: 1-Methyl-4-(3-methoxyphenyl)-4-piperidinol; 3-Methoxy-4-HMP; m-Methoxy-MP-ol.
Executive Summary
4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine is a 4-aryl-4-piperidinol derivative that serves as a pivotal intermediate and structural probe in the synthesis of centrally acting analgesics. It represents a chemical hybrid between the phenylpiperidine class (e.g., Meperidine/Pethidine) and the aryl-cyclohexanol class (e.g., Tramadol).
While the free alcohol itself exhibits low intrinsic opioid efficacy compared to its esterified or ketonized derivatives (such as Ketobemidone or Prodine analogs), its pharmacological importance lies in its Structure-Activity Relationship (SAR) as a template for dual-mechanism analgesics (Mu-opioid agonism + Monoamine reuptake inhibition) and its toxicological relevance as a potential precursor to neurotoxic dehydrants (MPTP analogs).
Chemical Identity & Structural Analysis
Molecular Architecture
The compound consists of a saturated piperidine ring substituted at the nitrogen (N-1) with a methyl group and at the quaternary carbon (C-4) with both a hydroxyl group and a 3-methoxyphenyl ring.
-
Core Scaffold: 4-Aryl-4-piperidinol.
-
Key Substituent: 3-Methoxy group (m-OMe) on the phenyl ring. This substituent is critical for mimicking the pharmacophore of Tramadol and Venlafaxine , where the m-methoxy group (often metabolized to m-hydroxyl) enhances binding to the Mu-opioid receptor (MOR) and Monoamine Transporters (SERT/NET).
-
Stereochemistry: The molecule is achiral at C-4 due to the plane of symmetry in the piperidine ring (unless substituted elsewhere), but the chair conformation of the piperidine ring dictates the spatial orientation of the aryl and hydroxyl groups (equatorial vs. axial).
Physicochemical Properties
| Property | Value (Predicted/Experimental) |
| Molecular Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.30 g/mol |
| LogP (Octanol/Water) | ~1.5 – 1.8 |
| pKa (Basic Nitrogen) | ~9.2 (Typical for N-methylpiperidines) |
| Solubility | Soluble in ethanol, chloroform, dilute acids; sparingly soluble in water. |
| Appearance | Crystalline solid (White to off-white powder). |
Synthesis & Production Protocols
The synthesis of 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine follows a classical Grignard addition pathway, a self-validating protocol common in opioid synthesis.
Experimental Protocol: Grignard Addition
Objective: Nucleophilic addition of 3-methoxyphenylmagnesium bromide to 1-methyl-4-piperidone.
-
Reagent Preparation:
-
Generate 3-methoxyphenylmagnesium bromide in situ by reacting 3-bromoanisole (1.0 eq) with Magnesium turnings (1.1 eq) in anhydrous Tetrahydrofuran (THF) or Diethyl Ether under Nitrogen atmosphere. Initiate with a crystal of Iodine if necessary.
-
-
Addition:
-
Cool the Grignard reagent to 0°C.
-
Add 1-methyl-4-piperidone (0.9 eq) dropwise as a solution in THF. Maintain temperature <10°C to minimize side reactions (enolization).
-
-
Quenching & Isolation:
-
Stir at room temperature for 2–4 hours.
-
Quench with saturated aqueous Ammonium Chloride (NH₄Cl).
-
Extract the free base with Chloroform or Ethyl Acetate.
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol/Ether or convert to the Hydrochloride salt (HCl gas in ether) for precipitation.
-
Synthesis Workflow Diagram
Figure 1: The convergent synthesis involves the addition of an aryl Grignard reagent to a piperidone core, yielding the tertiary alcohol.
Pharmacological Profile[1][2][3][4]
Opioid Receptor Activity (Mu-Opioid Receptor)
The 4-aryl-4-piperidinol scaffold (without esterification) is generally considered a weak opioid agonist .
-
Binding Affinity (Ki): Predicted to be in the micromolar range (>1 µM). The free hydroxyl group at C-4 does not provide the optimal lipophilic interaction required for the hydrophobic pocket of the Mu receptor, unlike the propionyl ester in Prodine or the ketone in Ketobemidone .
-
3-Methoxy Effect: The 3-methoxy substitution is homologous to the structure of Tramadol . In Tramadol, the O-methyl group renders the molecule a weak agonist; metabolic O-demethylation to the phenol (O-desmethyltramadol) increases affinity by ~200-fold. Similarly, the 3-hydroxy analog of this piperidine (1-methyl-4-(3-hydroxyphenyl)piperidin-4-ol) is expected to have significantly higher affinity than the methoxy parent.
Monoamine Reuptake Inhibition (SERT/NET)
The 3-methoxyphenyl motif is a pharmacophore hallmark for Serotonin (SERT) and Norepinephrine (NET) reuptake inhibition.
-
Mechanism: The spatial arrangement of the aryl ring and the basic nitrogen in 4-arylpiperidines can mimic the phenethylamine pharmacophore.
-
Prediction: This compound likely exhibits moderate SERT/NET inhibition . It lacks the flexible side chain of Tramadol (which allows for optimal transporter binding), but the rigid piperidine ring aligns with the SAR of Pethidine (which is a known SERT inhibitor).
-
Clinical Implication: Potential for Serotonin Syndrome if co-administered with MAOIs, similar to Meperidine.
Structure-Activity Relationship (SAR) Comparison
The following table contrasts the target compound with established opioids.
| Feature | Target Compound | Tramadol | Meperidine (Pethidine) | Ketobemidone |
| Core Ring | Piperidine | Cyclohexane | Piperidine | Piperidine |
| C-4 Substituent | -OH, -Aryl | -OH, -Aryl | -COOEt, -Aryl | -COEt (Ketone), -Aryl |
| Aryl Substitution | 3-Methoxy | 3-Methoxy | Unsubstituted | 3-Hydroxy |
| Opioid Potency | Low (Weak Agonist) | Low (Parent) / High (Metabolite) | Moderate | High |
| SERT Activity | Moderate (Predicted) | Moderate (SNRI) | Moderate | Low |
Toxicology & Safety: The MPTP Connection
A critical safety consideration for any 1-methyl-4-aryl-4-piperidinol is its potential dehydration to a 1-methyl-4-aryl-1,2,3,6-tetrahydropyridine , a structural analog of the neurotoxin MPTP .
Dehydration Pathway
Under acidic conditions (e.g., gastric acid or improper synthesis workup) or metabolic elimination, the tertiary alcohol can dehydrate to form the alkene:
-
Precursor: 1-Methyl-4-(3-methoxyphenyl)piperidin-4-ol
-
Product: 1-Methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine (3-OMe-MPTP)
Neurotoxicity Risk Assessment
-
Mechanism: MPTP is metabolized by MAO-B in glial cells to MPP+, which is taken up by dopaminergic neurons via DAT, causing mitochondrial complex I inhibition and cell death (Parkinsonism).
-
3-Methoxy Analog Profile: Studies on MPTP analogs indicate that substituents on the phenyl ring modulate toxicity.
-
Unsubstituted (MPTP): Highly Toxic.
-
2-Methyl/Methoxy: Often Toxic.
-
3-Methoxy: Literature suggests that meta-substitution often reduces or abolishes substrate affinity for MAO-B or the toxicity of the resulting pyridinium species compared to the parent MPTP. However, it should still be treated as a suspected neurotoxin until definitive safety data confirms otherwise.
-
Metabolic Activation Diagram
Figure 2: The theoretical pathway for neurotoxic activation.[1][2] While 3-methoxy substitution may mitigate toxicity, the risk of dehydration to an MPTP analog warrants strict handling precautions.
References
- Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Plenum Press.
-
Heikkila, R. E., et al. (1984). "Protection against the dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) by monoamine oxidase inhibitors". Nature, 311, 467-469. Link
- Vong, K. K., et al. (2012). "Synthesis and SAR of Tramadol Analogs". Bioorganic & Medicinal Chemistry Letters. (Discussion of methoxyphenyl pharmacophore in opioids).
- Beckett, A. H., & Casy, A. F. (1954). "Synthetic Analgesics: Stereochemical Considerations". Journal of Pharmacy and Pharmacology. (Stereochemistry of 4-substituted piperidines).
- Youngster, S. K., et al. (1989). "Structure-activity study of the mechanism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-mediated neurotoxicity". Brain Research, 487(2), 351-374. (Analysis of substituted MPTP analogs).
Sources
Discovery and Synthesis of Novel Piperidine-Based Analgesics: A Technical Guide for Biased Ligand Design
Executive Summary
The piperidine pharmacophore remains the structural backbone of the most potent opioid analgesics in clinical use, including fentanyl, sufentanil, and remifentanil. However, the therapeutic window of these agents is narrowed by on-target adverse effects—primarily respiratory depression and addiction. This guide outlines a technical roadmap for the discovery of novel 4-anilidopiperidine analgesics , shifting focus from simple potency enhancement to functional selectivity (biased agonism) . By privileging G-protein signaling over
Part 1: Structural Basis & Rational Design
The Privileged Scaffold
The 4-anilidopiperidine scaffold is unique due to its high lipophilicity and ability to form strong hydrophobic interactions within the orthosteric pocket of the
-
The Nitrogen Substituent (N-1): Controls pharmacokinetics and potency. Phenethyl groups (as in fentanyl) provide optimal hydrophobic collapse into the receptor's accessory pocket.
-
The 4-Anilido Ring: Critical for
-stacking interactions with aromatic residues (e.g., Trp293) in the receptor. -
The Amide Linker: Dictates the conformational rigidity.
The Shift to Biased Agonism
Traditional drug discovery focused on binding affinity (
Signaling Pathway Visualization
The following diagram illustrates the divergent signaling pathways that drive the rationale for biased ligand design.
Figure 1: Divergent GPCR signaling pathways at the Mu-Opioid Receptor. Biased ligands aim to maximize the green pathway (Analgesia) while minimizing the red pathway (Side Effects).
Part 2: Synthetic Strategies
Modular Library Generation
To explore the Structure-Activity Relationship (SAR) efficiently, a modular synthetic route is required. The Reductive Amination Protocol is superior to the traditional Dieckmann condensation for generating diverse libraries because it allows late-stage diversification of the N-1 substituent and the anilido ring.
Synthetic Workflow Diagram
This workflow describes the synthesis of a 4-anilidopiperidine core from commercially available N-Boc-4-piperidone.
Figure 2: Modular synthetic route for 4-anilidopiperidine analogs allowing diversity at the aniline and N-1 positions.
Part 3: Experimental Protocols (Synthesis)
Expert Insight: The critical failure point in this synthesis is the formation of the imine intermediate during reductive amination. Weakly nucleophilic anilines (e.g., those with electron-withdrawing groups) require acid catalysis (Acetic Acid) or pre-formation of the imine using Ti(OiPr)
Protocol: One-Pot Reductive Amination & Acylation
Target: N-Boc-4-(N-phenylpropionamido)piperidine
-
Imine Formation:
-
Charge a dry round-bottom flask with N-Boc-4-piperidone (10 mmol, 1.99 g) and Aniline (10 mmol, 0.93 g) in 1,2-Dichloroethane (DCE, 40 mL).
-
Add Acetic Acid (12 mmol, 0.7 mL) to catalyze imine formation.
-
Stir at room temperature for 2 hours under Nitrogen. Checkpoint: Monitor via TLC for disappearance of ketone.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) (15 mmol, 3.18 g) portion-wise over 15 minutes.
-
Allow to warm to room temperature and stir overnight (12h).
-
Quench: Add saturated NaHCO
(50 mL). Extract with DCM (3 x 30 mL). Dry organic phase over Na SO and concentrate.[4]
-
-
Acylation (The "Fentanyl" Step):
-
Dissolve the crude secondary amine in anhydrous DCM (30 mL).
-
Add Diisopropylethylamine (DIEA) (15 mmol, 2.6 mL).
-
Cool to 0°C and add Propionyl Chloride (12 mmol, 1.05 mL) dropwise.
-
Stir for 4 hours. Wash with 1N HCl (remove unreacted aniline) followed by brine.
-
Purify via flash column chromatography (Hexanes/EtOAc).
-
Self-Validation:
-
1H NMR (CDCl3): Look for the diagnostic piperidine ring protons (broad multiplets at 1.5–3.0 ppm) and the propionyl group (quartet at ~2.0 ppm, triplet at ~1.0 ppm).
-
LC-MS: Confirm M+1 peak corresponds to the target molecular weight.
Part 4: Pharmacological Characterization
To claim "novelty" and "safety," simple binding data is insufficient. You must calculate the Bias Factor .
Key Assays
-
Radioligand Binding (
): Determines affinity. -
[35S]GTP
S Binding ( ): Measures G-protein activation efficacy. -
DiscoveRx PathHunter (
-Arrestin): Measures arrestin recruitment.
Data Presentation: Bias Calculation
The bias factor is calculated using the operational model of agonism (Black & Leff).
| Compound | Ki (nM) [MOR] | EC50 (nM) [G-Protein] | EC50 (nM) [Arrestin] | Bias Factor | Interpretation |
| Fentanyl | 1.2 | 4.5 | 12.0 | 1.0 | Balanced (High Risk) |
| Morphine | 3.5 | 10.2 | 85.0 | ~2.5 | Slight Bias |
| TRV-130 | 8.0 | 3.2 | >1000 | >10 | G-Protein Biased |
| Novel Analog X | 0.8 | 2.1 | >5000 | High | Target Profile |
Part 5: Experimental Protocols (Bioassay)
Protocol: Competitive Radioligand Binding Assay
Objective: Determine binding affinity (
Reagents:
-
Membranes: CHO-K1 cells stably expressing human
-opioid receptor (hMOR). -
Radioligand: [
H]-DAMGO (Specific Activity ~50 Ci/mmol). Concentration: value (approx 0.5 nM). -
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl
.
Step-by-Step:
-
Preparation: Thaw hMOR membranes and homogenize in Assay Buffer. Dilute to 10
g protein/well. -
Plating: In a 96-well polypropylene plate, add:
-
25
L Test Compound (10 concentrations, to M). -
25
L [ H]-DAMGO. -
150
L Membrane suspension.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-
-
Non-Specific Binding (NSB): Define using 10
M Naloxone in control wells. -
Incubation: Incubate at 25°C for 60 minutes (equilibrium).
-
Harvesting: Filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce NSB) using a cell harvester.
-
Washing: Wash filters 3x with ice-cold Tris buffer.
-
Counting: Add liquid scintillant and count radioactivity (CPM) on a TopCount reader.[5]
Analysis:
Fit data to a one-site competition model using non-linear regression (GraphPad Prism). Calculate
References
-
Janssen, P. A. (1960). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. Journal of Medicinal and Pharmaceutical Chemistry. Link
-
Vuckovic, S., et al. (2009). Fentanyl Analogs: Structure-Activity-Relationship Study. Current Medicinal Chemistry. Link
-
DeWire, S. M., et al. (2013).[1] A G protein-biased ligand at the μ-opioid receptor is potently analgesic with reduced gastrointestinal and respiratory dysfunction compared with morphine.[1] Journal of Pharmacology and Experimental Therapeutics. Link
-
Manglik, A., et al. (2016). Structure-based discovery of opioid analgesics with reduced side effects. Nature. Link
-
Abdelaziz, M. A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Link
-
BindingDB. (2024). Assay Protocol: Mu-Opioid Receptor Binding Assay. Binding Database. Link
Sources
- 1. annualreviews.org [annualreviews.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay in Summary_ki [bindingdb.org]
In Silico Modeling of 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine Receptor Binding
Content Type: Technical Whitepaper / Methodological Guide Target Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.
Executive Summary & Pharmacological Context[1][2][3]
The molecule 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine represents a classic 4-arylpiperidine scaffold, structurally homologous to the opioid analgesic pethidine (meperidine) and the core of ketobemidone .
In drug development, this specific ligand presents a critical modeling challenge. While the 3-hydroxyphenyl analogs are well-documented high-affinity agonists of the
-
The Piperidine Chair Flip: The energy barrier between the phenyl-axial and phenyl-equatorial conformers is subtle but determinative for receptor fit.
-
The "3-Methoxy" Steric Clash: Unlike the hydroxyl group, the methoxy group introduces rotational entropy and potential steric clashes within the orthosteric pocket (specifically near TM3 and TM6).
This guide details a self-validating workflow to model this ligand's binding affinity and residence time against the human MOR (hMOR), utilizing a hybrid protocol of QM-polarized ligand preparation , Induced Fit Docking (IFD) , and Molecular Dynamics (MD) .
Phase I: High-Fidelity Ligand Preparation (QM/MM)
Standard force field preparations (e.g., OPLS4) often fail to accurately penalize high-energy chair conformers for 4,4-disubstituted piperidines. We employ a Quantum Mechanics (QM) filter to validate the starting geometry.
Protocol 1.1: Conformational Search & QM Optimization
Objective: Identify the global minimum energy conformer (phenyl-equatorial vs. phenyl-axial).
-
Generation: Generate 100 conformers using a Monte Carlo search (MacroModel).
-
QM Optimization: Submit the lowest 10 conformers to DFT optimization.
-
Theory Level: B3LYP/6-31G** (sufficient for organic conformational relative energies).
-
Solvation: PBF (Poisson-Boltzmann Finite Element) water model.
-
-
Selection Logic:
-
The phenyl-equatorial conformer is generally the bioactive species for MOR agonists.
-
Critical Check: If the energy gap between axial/equatorial is < 2.0 kcal/mol, retain both for docking.
-
Expert Insight: For 4-hydroxy-4-phenylpiperidines, the intramolecular hydrogen bond between the C4-hydroxyl and the piperidine nitrogen (if deprotonated) or solvent bridging can stabilize unexpected conformers. Do not assume a rigid chair without QM validation.
Phase II: Receptor Preparation & Grid Generation
The choice of crystal structure is the single largest source of error. For this ligand (a likely agonist/partial agonist), docking into an antagonist-bound structure (inactive state) will yield false negatives due to the closed TM6 bundle.
Protocol 2.1: Structural Selection
-
Target: Human
-Opioid Receptor (hMOR). -
PDB Selection:
-
Primary (Active State): 5C1M (bound to agonist BU72). Use this to model activation potential.
-
Secondary (Inactive State): 4DKL (bound to antagonist
-FNA). Use this to calculate state-dependent binding free energy ( ).
-
Protocol 2.2: The "Salt Bridge" Constraint
The tertiary amine of the piperidine ring is protonated at physiological pH. It must form a salt bridge with Asp147 (3.32) .
-
Protein Prep: Cap termini, model missing loops (Prime), and protonate His/Asp/Glu at pH 7.4 (PropKa).
-
Grid Generation:
-
Center grid on the co-crystallized ligand (e.g., BU72).
-
Constraint: Define a Positional Constraint or H-bond Constraint on Asp147 . This forces the docking algorithm to reject poses that lack this critical anchor interaction.
-
Phase III: Induced Fit Docking (IFD)
Rigid docking fails for the 3-methoxyphenyl group because the receptor's Trp293 (6.48) rotamer often clashes with the bulky methoxy group. We must allow the receptor side chains to relax.
Workflow Visualization (DOT)
The following diagram illustrates the logical flow of the IFD protocol.
Figure 1: Induced Fit Docking (IFD) workflow allowing side-chain flexibility for the methoxy group.
Analysis of Interactions
A successful pose for 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine must exhibit:
-
Ionic Lock: Protonated N-methyl vs. Asp147 .
-
T-shaped
-stacking: Phenyl ring vs. Trp293 . -
Water Bridge: The 4-OH group often interacts with Tyr148 or His297 via a structural water molecule.
Phase IV: Molecular Dynamics & Thermodynamic Stability
Docking provides a static snapshot. MD simulations are required to verify if the 3-methoxy group destabilizes the pocket over time.
Protocol 4.1: System Setup
| Parameter | Setting | Rationale |
| Force Field | CHARMM36m or AMBER ff14SB | Best for membrane proteins. |
| Ligand Param | CGenFF or GAFF2 | Compatible small molecule topology. |
| Membrane | POPC Lipid Bilayer | Mimics neuronal membrane environment. |
| Solvation | TIP3P Water + 0.15M NaCl | Physiological ionic strength. |
| Ensemble | NPT (310 K, 1 bar) | Physiological conditions. |
Protocol 4.2: Production Run & Analysis
Run 3 independent replicas of 100 ns each.
Key Metrics to Monitor:
-
Ligand RMSD: Must stabilize (< 2.0 Å) after equilibration.
-
Asp147 Distance: Monitor the N-O distance. If it exceeds 4.0 Å for >10% of the simulation, the binding is unstable.
-
Methoxy Rotation: Measure the dihedral angle of the methoxy group. Does it lock into a specific orientation, or does it freely rotate? Free rotation suggests a lack of specific hydrophobic enclosure.
Phase V: Binding Free Energy (MM/GBSA)
To quantify the affinity difference between the 3-methoxy (probe) and 3-hydroxy (active) forms, perform MM/GBSA calculations on the MD trajectories.
-
Extract Frames: Use the last 20 ns of the stable trajectory (extract every 100 ps).
-
Membrane Implicit Model: Use VSGB2.0 or PBSA with membrane dielectric constants (
, ).
Interpretation:
-
If
is < -40 kcal/mol (relative scale), the ligand is a strong binder. -
Compare the 3-methoxy vs. 3-hydroxy results. Typically, the phenolic -OH acts as a hydrogen bond donor to a water network involving His297 . Methylation (methoxy) breaks this network. The energy difference (
) quantifies the loss of potency.
Signaling Pathway Visualization
Understanding the downstream effect of this binding is crucial. If the ligand stabilizes the active state (5C1M-like), it triggers the
Figure 2: Downstream G-protein signaling cascade activated by agonist binding to MOR.
References
-
Crystal Structure of MOR: Manglik, A., et al. (2012). "Crystal structure of the µ-opioid receptor bound to a morphinan antagonist."[1] Nature, 485(7398), 321-326. Link
-
Active State MOR: Huang, W., et al. (2015). "Structural insights into µ-opioid receptor activation." Nature, 524(7565), 315-321. Link
-
4-Arylpiperidine SAR: Zimmerman, D. M., et al. (1978). "Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists." Journal of Medicinal Chemistry. Link
-
MM/GBSA Methodology: Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Pharmaceutical Research, 32(3), 877-905. Link
-
Opioid Receptor Docking Protocols: Ricarte, A., et al. (2021). "Molecular Modeling of Opioid Receptor Ligands." Frontiers in Molecular Biosciences. Link
Sources
Methodological & Application
Application Note: Optimized Synthesis of 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine
Abstract & Scope
This Application Note details a high-fidelity protocol for the synthesis of 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine , a critical pharmacophore in the development of mixed-action opioid analgesics and monoamine reuptake inhibitors. Unlike standard Grignard protocols that often suffer from side reactions (enolization of the piperidone or Wurtz coupling), this optimized method employs strict temperature control and specific solvent ratios to maximize the 1,2-addition yield.
Target Audience: Medicinal Chemists, Process Development Scientists.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the construction of the quaternary carbon at position 4 of the piperidine ring via a nucleophilic addition.
Strategic Disconnection
The most logical disconnection is the C4–C(Aryl) bond. This implies the reaction of a nucleophilic aryl species (Organomagnesium) with an electrophilic ketone (Piperidone).
Key Challenges:
-
Enolization: 1-Methyl-4-piperidone is prone to enolization, which can quench the Grignard reagent, reducing yield.
-
Moisture Sensitivity: The organometallic intermediate is highly sensitive to protic sources.
-
Regioselectivity: Ensuring exclusive 1,2-addition over competing pathways.
Reaction Scheme Visualization
Figure 1: Retrosynthetic strategy isolating the key C-C bond formation.
Safety & Precautions (E-E-A-T)
-
Grignard Reagents: Extremely reactive. Handle under inert atmosphere (Argon/Nitrogen). Reacts violently with water.
-
THF (Tetrahydrofuran): Must be anhydrous and peroxide-free. Distill over Sodium/Benzophenone or use a solvent drying system.
-
Exotherm Control: The formation of the Grignard reagent and the subsequent addition are highly exothermic. Efficient cooling (ice/salt or dry ice/acetone) is mandatory to prevent thermal runaways.
Materials & Equipment
Reagents Table
| Reagent | CAS Registry | Purity | Equiv. | Role |
| 3-Bromoanisole | 2398-37-0 | >98% | 1.2 | Nucleophile Precursor |
| Magnesium Turnings | 7439-95-4 | Grignard Grade | 1.3 | Metal Source |
| 1-Methyl-4-piperidone | 1445-73-4 | >97% | 1.0 | Electrophile |
| Iodine (Crystal) | 7553-56-2 | ACS | Cat.[1] | Initiator |
| THF (Anhydrous) | 109-99-9 | <50 ppm H2O | Solvent | Reaction Medium |
| Ammonium Chloride | 12125-02-9 | Sat. Aq. | Quench | Proton Source |
Equipment
-
Reactor: 3-neck Round Bottom Flask (RBF), flame-dried.
-
Condenser: Reflux condenser with inert gas inlet.
-
Addition: Pressure-equalizing addition funnel.
-
Temperature: Low-temperature thermometer/probe.
Detailed Experimental Protocol
Phase 1: Preparation of 3-Methoxyphenylmagnesium Bromide
Rationale: Fresh preparation is superior to commercial stock solutions for maximizing titer and reducing impurities caused by storage degradation.
-
Setup: Assemble a flame-dried 500 mL 3-neck RBF equipped with a magnetic stir bar, reflux condenser, and addition funnel under a positive pressure of Nitrogen.
-
Activation: Add Magnesium turnings (3.16 g, 130 mmol) to the flask. Add a single crystal of Iodine . Heat gently with a heat gun until iodine vaporizes (purple fumes), activating the Mg surface.
-
Initiation: Dissolve 3-Bromoanisole (22.44 g, 120 mmol) in anhydrous THF (100 mL) . Add approximately 5-10 mL of this solution to the Mg turnings.
-
Observation: The disappearance of the iodine color and mild bubbling indicates initiation.
-
-
Propagation: Once initiated, add the remaining bromide solution dropwise over 45 minutes.
-
Control: Maintain a gentle reflux using the heat of reaction. If reflux slows, apply mild external heat.
-
-
Completion: After addition, reflux at 65°C for 1 hour to ensure complete consumption of the aryl halide. Cool to Room Temperature (RT).
Phase 2: Nucleophilic Addition to 1-Methyl-4-piperidone
Rationale: Low-temperature addition prevents enolization of the ketone and improves chemoselectivity.
-
Cooling: Cool the Grignard solution to 0°C using an ice/salt bath.
-
Substrate Prep: Dissolve 1-Methyl-4-piperidone (11.3 g, 100 mmol) in anhydrous THF (50 mL) .
-
Addition: Add the piperidone solution dropwise to the stirred Grignard reagent over 60 minutes.
-
Critical Step: Keep internal temperature below 5°C . Fast addition causes local heating and side reactions.
-
-
Reaction: Allow the mixture to warm to RT naturally and stir for 4 hours.
-
Monitoring: Check reaction progress via TLC (System: DCM/MeOH 9:1). The ketone spot should disappear.
-
Phase 3: Workup & Isolation
-
Quenching: Cool the mixture back to 0°C. Slowly add Saturated NH4Cl (100 mL) .
-
Caution: Vigorous gas evolution and precipitation of magnesium salts will occur.
-
-
Extraction: Decant the organic layer. Dissolve the magnesium salts in water and extract with Ethyl Acetate (3 x 100 mL) . Combine organic layers.
-
Washing: Wash combined organics with Brine (100 mL). Dry over anhydrous Na2SO4 .
-
Concentration: Evaporate solvent under reduced pressure to yield a crude viscous oil.
Phase 4: Purification
Rationale: The free base may be an oil; conversion to the hydrochloride salt often yields a stable, crystalline solid suitable for pharmaceutical use.
-
Free Base Crystallization: Dissolve crude oil in minimal boiling Diethyl Ether/Hexane (1:1) . Cool to 4°C. If oiling occurs, proceed to salt formation.
-
Salt Formation (Alternative): Dissolve crude base in Ethanol. Add HCl in Dioxane (4M) dropwise until pH ~3. Dilute with Ether to precipitate the hydrochloride salt.
-
Yield: Expected yield is 65-75% .
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Analytical Validation
To validate the synthesis, the following analytical signatures must be confirmed.
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR (CDCl3) | Aromatic protons (3-substituted pattern) | |
| Methoxy group (-OCH3) | ||
| N-Methyl group | ||
| Piperidine ring protons | ||
| Mass Spectrometry | m/z ~ 221.3 [M+H]+ | Molecular Ion (Calc MW: 221.29) |
| Appearance | Off-white solid (Salt) or Viscous Oil (Base) | Physical State |
Troubleshooting & Optimization (Expertise)
-
Problem: Low Yield / Recovered Starting Material.
-
Cause: "Enolization" of the piperidone by the basic Grignard reagent acting as a base rather than a nucleophile.
-
Solution: Ensure the reaction temperature during addition is strictly 0°C or lower . Consider adding Cerium(III) Chloride (CeCl3) (1.0 equiv) to the Grignard before ketone addition (Luche-type conditions) to suppress basicity and enhance nucleophilicity [1].
-
-
Problem: Wurtz Coupling Dimer (Biaryl).
-
Cause: Overheating during Grignard preparation.
-
Solution: Add the bromide slower and maintain a gentle reflux. Do not overheat the initiation step.
-
References
-
Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society, 1989. Link
-
PrepChem.[2] "Synthesis of 3-methoxyphenylmagnesium bromide." PrepChem.com. Link
-
Zimmerman, D. M., et al. "Synthesis of 4a-aryldecahydroisoquinolines." U.S. Patent 4,435,572, 1984. Link
-
Beckett, A. H., & Casy, A. F. "Synthetic Analgesics: Stereochemical Considerations." Journal of Pharmacy and Pharmacology, 1954. Link
Sources
Application Note: Structural Elucidation and Conformational Analysis of 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine by 1D and 2D NMR
This Application Note is designed for medicinal chemists and analytical scientists involved in the structural characterization of CNS-active pharmacophores. It focuses on the detailed spectral assignment of 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine , a structural analog of the opioid analgesic scaffold (resembling metabolites of compounds like Tramadol, Pethidine, or Ketobemidone).
Introduction & Scope
The piperidine ring, specifically the 4-aryl-4-hydroxypiperidine scaffold, is a privileged structure in medicinal chemistry, serving as the core for numerous opioid analgesics and neurokinin antagonists. The target molecule, 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine , presents specific analytical challenges due to the conformational flexibility of the saturated heterocycle and the electronic influence of the meta-methoxy substituent.
This guide provides a definitive protocol for the complete spectral assignment of this molecule. It moves beyond simple peak listing to explain the causality of chemical shifts, the influence of solvent selection on exchangeable protons, and the stereochemical implications of the piperidine chair conformation.
Structural Context[1][2][3]
-
Core: Saturated piperidine ring.
-
Substituents:
-
N-Methyl: Diagnostic singlet, sensitive to protonation state.
-
4-OH: Exchangeable proton; shift varies with concentration and solvent.
-
3-Methoxyphenyl: Asymmetric aromatic system providing unique splitting patterns.
-
Experimental Protocol
Sample Preparation
To ensure reproducibility and minimize artifacts, follow this preparation workflow.
-
Solvent Selection:
-
Preferred: DMSO-d₆ (99.9% D).
-
Why? DMSO slows the exchange of the hydroxyl proton (4-OH), often allowing it to appear as a sharp singlet. It also solubilizes the polar amine salt if the sample is a hydrochloride.
-
-
Alternative: CDCl₃ (99.8% D).
-
Why? Better resolution of fine coupling in the aromatic region, but the OH signal is often broad or invisible due to rapid exchange.
-
-
-
Concentration: 10–15 mg of compound in 0.6 mL solvent.
-
Note: Higher concentrations may induce aggregation, shifting the OH and N-Me signals.
-
Acquisition Parameters (600 MHz equivalent)
| Parameter | 1H (Proton) | 13C (Carbon) | Rationale |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | 30° pulse ensures accurate integration by avoiding saturation. |
| Relaxation Delay (D1) | 1.0 - 2.0 s | 2.0 - 5.0 s | Critical for Quaternary C4 and ipso-carbons to relax fully. |
| Scans (NS) | 16 | 1024+ | High S/N required for quaternary carbons. |
| Temperature | 298 K (25°C) | 298 K (25°C) | Standard ambient temperature. |
Workflow Visualization
Figure 1: Standardized acquisition workflow ensuring data integrity for small molecule characterization.
Results and Discussion: 1H NMR Analysis
The 1H NMR spectrum in DMSO-d₆ is characterized by three distinct regions: the aromatic zone (downfield), the heteroatom-adjacent zone (mid-field), and the aliphatic zone (upfield).
The Aromatic Region (6.7 – 7.3 ppm)
The 3-methoxyphenyl group breaks the symmetry of the aromatic ring, creating a characteristic 4-spin system.
-
H2' (t, ~1.8 Hz): The proton between the methoxy and the alkyl group. It appears as a narrow triplet or singlet due to meta-coupling.
-
H5' (t, ~7.8 Hz): The pseudo-triplet arising from ortho-coupling to H4' and H6'.
-
H6' (d, ~7.8 Hz): Doublet, ortho-coupled to H5'.
-
H4' (dd, ~8.0, 2.0 Hz): Doublet of doublets, ortho-coupled to H5' and meta-coupled to H2'.
The Piperidine Ring & Substituents
The piperidine ring exists predominantly in a chair conformation. The bulky 4-aryl group typically prefers the equatorial position to minimize 1,3-diaxial interactions, placing the 4-OH group in the axial position.
-
4-OH (s, ~4.8-5.0 ppm in DMSO): A sharp singlet if the sample is dry. Broad or absent in CDCl₃.
-
3-OMe (s, 3.75 ppm): Strong, sharp singlet integrating to 3 protons.
-
N-Methyl (s, 2.20 ppm): Sharp singlet. Diagnostic Note: If this signal shifts to ~2.8 ppm and broadens, the amine is protonated (salt form).
-
Piperidine Protons:
-
H2/H6 (α-protons): ~2.5 - 2.7 ppm. Often appear as broad multiplets due to ring flipping.
-
H3/H5 (β-protons): ~1.6 - 1.9 ppm. Separation into axial/equatorial multiplets is possible at high fields (>500 MHz).
-
Summary Table (Representative Data in DMSO-d₆)
| Position | Shift (δ ppm) | Multiplicity | Integral | Assignment Logic |
| Ar-H5' | 7.22 | t ( | 1H | Meta-disubstituted ring (H5 is unique triplet). |
| Ar-H6' | 6.95 | d ( | 1H | Ortho to alkyl, meta to OMe. |
| Ar-H2' | 6.90 | s (broad) | 1H | Isolated between substituents. |
| Ar-H4' | 6.78 | dd | 1H | Ortho to OMe, Para to alkyl. |
| 4-OH | 4.95 | s | 1H | Exchangeable (DMSO only). |
| -OCH₃ | 3.73 | s | 3H | Characteristic methoxy. |
| Pip-H2/6 | 2.45 - 2.60 | m | 4H | Adjacent to Nitrogen (deshielded). |
| N-CH₃ | 2.18 | s | 3H | Methyl on Nitrogen. |
| Pip-H3/5 | 1.85 (eq) / 1.55 (ax) | m | 4H | Shielded aliphatic region. |
Results and Discussion: 13C NMR Analysis
The 13C spectrum confirms the carbon skeleton. The most critical signals for verification are the quaternary carbons (C4 and Ar-C1') which often have low intensity.
Key Assignments
-
Ar-C3' (ipso-OMe): ~159.0 ppm. Most downfield signal due to oxygen attachment.
-
Ar-C1' (ipso-Alkyl): ~151.0 ppm. Quaternary carbon linking the ring to the piperidine.
-
Piperidine C4 (Quaternary): ~70.0 ppm. Diagnostic for the tertiary alcohol.
-
-OCH₃: ~55.0 ppm.
-
N-CH₃: ~46.0 ppm.
-
Piperidine C2/C6: ~52.0 ppm (Adjacent to N).
-
Piperidine C3/C5: ~36.0 ppm.
Assignment Logic Diagram
Figure 2: Logical decision tree for distinguishing exchangeable protons and quaternary carbons.
Critical Troubleshooting & Quality Control
The "Missing" Signals
-
Problem: The 4-OH proton is not visible.
-
Cause: Wet solvent (CDCl₃) or trace acid catalysis causing rapid exchange.
-
Solution: Switch to DMSO-d₆ or add activated molecular sieves to CDCl₃.
Salt vs. Free Base
-
Observation: The N-Methyl signal shifts from 2.2 ppm to ~2.8 ppm.
-
Cause: The sample is likely the hydrochloride salt (protonated amine).
-
Correction: To obtain the free base spectrum, treat the sample with Na₂CO₃ in a biphasic workup before NMR analysis.
Impurity Peaks
Common impurities in this synthesis include residual solvents. Refer to the standard table by Fulmer et al. for identification:
-
Ethyl Acetate: 4.12 (q), 2.05 (s), 1.26 (t) in CDCl₃.
-
Diethyl Ether: 3.48 (q), 1.21 (t) in CDCl₃.
References
-
Fulmer, G. R., et al. (2010).[1][2][3][4] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5][6] (General Reference for Substituent Effects).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 78670, 1-Methyl-4-phenylpiperidin-4-ol.
- Beckett, A. H., & Casy, A. F. (1954). "Synthetic Analgesics: Stereochemical Studies." Journal of Pharmacy and Pharmacology.
Sources
- 1. cris.biu.ac.il [cris.biu.ac.il]
- 2. semanticscholar.org [semanticscholar.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist [authors.library.caltech.edu]
- 5. 1-Methyl-4-phenylpiperidin-4-ol | C12H17NO | CID 78670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
Application Note: Elucidating the Mass Spectrometric Fragmentation of 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine
Abstract
This technical document provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine, a substituted piperidine derivative of interest in medicinal chemistry and pharmaceutical research. In the absence of direct experimental data for this specific molecule, this guide synthesizes established fragmentation principles of its constituent moieties—the N-methylpiperidine ring, the tertiary alcohol, and the 3-methoxyphenyl group—to predict its behavior under both Electrospray Ionization (ESI) and Electron Ionization (EI) mass spectrometry. This application note serves as a predictive guide for the identification and structural elucidation of this compound and its analogs in complex matrices.
Introduction
Piperidine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1] Their structural characterization is therefore a critical step in drug discovery, development, and quality control. Mass spectrometry is an indispensable tool for this purpose, providing detailed information on molecular weight and structure through the analysis of fragmentation patterns.[1][2]
The title compound, 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine, combines several key structural features that influence its fragmentation behavior: a basic N-methylpiperidine ring amenable to protonation, a tertiary alcohol prone to neutral loss of water, and a methoxy-substituted aromatic ring that can undergo characteristic cleavages.[1][3] Understanding the interplay of these features is essential for the accurate interpretation of its mass spectrum.
Predicted Mass Spectrometry Behavior
The fragmentation of 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine is expected to differ significantly depending on the ionization technique employed. ESI, a soft ionization method, will likely produce a protonated molecular ion with subsequent fragmentation induced by collision-induced dissociation (CID).[1] In contrast, the high-energy EI technique will lead to more extensive fragmentation initiated by the removal of an electron.[1]
Electrospray Ionization (ESI-MS/MS) Fragmentation
Under positive ion ESI, the basic nitrogen of the piperidine ring will readily accept a proton, forming the protonated molecule [M+H]⁺ as the precursor ion. For 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine (C₁₃H₁₉NO₂), the expected monoisotopic mass is approximately 221.14 Da, leading to a precursor ion at m/z 222.15.
The major fragmentation pathways in ESI-MS/MS are predicted to be:
-
Neutral Loss of Water: The most prominent initial fragmentation is the facile elimination of a water molecule (18.01 Da) from the tertiary alcohol, a common pathway for protonated alcohols.[1][3] This would result in a highly abundant fragment ion at m/z 204.14.
-
Piperidine Ring Cleavages: Subsequent fragmentation of the m/z 204.14 ion could involve cleavages within the piperidine ring, leading to the formation of smaller, stable iminium ions.
-
Cleavage involving the Methoxyphenyl Group: Fragmentation may also be directed by the methoxyphenyl substituent.
A proposed ESI-MS/MS fragmentation pathway is depicted below:
Caption: Predicted ESI-MS/MS Fragmentation Pathway.
Electron Ionization (EI-MS) Fragmentation
EI-MS will induce more extensive fragmentation. The initial ionization event is likely to occur at the lone pair of electrons on the nitrogen atom. The dominant fragmentation pathways are predicted to be:
-
α-Cleavage: This is a characteristic fragmentation of amines, involving the cleavage of a C-C bond adjacent to the nitrogen.[1] For the N-methylpiperidine ring, this would involve the loss of a hydrogen radical or, more significantly, cleavage of the ring bonds, leading to stable iminium ions.
-
Loss of Water: Similar to ESI, the loss of water from the tertiary alcohol is expected, although the resulting radical cation may undergo different subsequent fragmentations.[3]
-
Aromatic Fragmentation: The 3-methoxyphenyl group can undergo characteristic cleavages, such as the loss of a methyl radical (·CH₃) or a formyl radical (·CHO) from the methoxy group, or cleavage to form a methoxyphenyl cation.
A proposed EI-MS fragmentation pathway is illustrated below:
Caption: Predicted EI-MS Fragmentation Pathways.
Predicted Fragment Ion Table
The following table summarizes the predicted major fragment ions for 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine under both ESI and EI conditions.
| m/z (ESI) | Proposed Structure / Origin | m/z (EI) | Proposed Structure / Origin |
| 222.15 | [M+H]⁺ | 221.14 | M⁺˙ |
| 204.14 | [M+H - H₂O]⁺ | 203.13 | [M - H₂O]⁺˙ |
| 121.06 | [C₈H₉O]⁺ (methoxyphenyl-containing fragment) | 121.06 | [C₈H₉O]⁺ (methoxyphenyl-containing fragment) |
| 107.05 | [C₇H₇O]⁺ (methoxyphenyl cation) | 107.05 | [C₇H₇O]⁺ (methoxyphenyl cation) |
| 98.10 | [C₆H₁₂N]⁺ (N-methyl-Δ¹-piperidinium) | 98.10 | [C₆H₁₂N]⁺ (N-methyl-Δ¹-piperidinium) |
| 58.07 | [C₃H₈N]⁺ (iminium ion from piperidine ring cleavage) | 58.07 | [C₃H₈N]⁺ (iminium ion from piperidine ring cleavage) |
Experimental Protocols
The following protocols are provided as a starting point for the analysis of 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine. Optimization may be required based on the specific instrumentation and experimental goals.
Sample Preparation
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.
-
Perform serial dilutions to create working standards at appropriate concentrations for the specific mass spectrometer being used (e.g., 1 µg/mL for initial method development).[4]
LC-ESI-MS/MS Analysis Protocol
This protocol is suitable for the sensitive detection and structural confirmation of the analyte.
Caption: LC-ESI-MS/MS Workflow.
-
Liquid Chromatography:
-
System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[4]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any impurities (e.g., 5% to 95% B over 5-10 minutes).
-
Flow Rate: 0.2 - 0.4 mL/min.[1]
-
Injection Volume: 1 - 5 µL.[1]
-
-
Mass Spectrometry:
-
Data Analysis:
-
Identify the precursor and product ions.
-
Propose fragmentation pathways based on observed mass losses and known chemical principles.[1]
-
GC-EI-MS Analysis Protocol
This protocol is suitable for the analysis of the analyte if it is sufficiently volatile and thermally stable.
-
Sample Preparation:
-
Prepare a stock solution in a volatile solvent (e.g., dichloromethane, ethyl acetate).[1]
-
Prepare working standards by serial dilution.
-
-
Gas Chromatography:
-
Column: A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Program: A temperature ramp suitable for the analyte's volatility (e.g., start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min).
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identify the molecular ion (if present) and major fragment ions.
-
Compare the obtained spectrum with spectral libraries and the predicted fragmentation pattern.
-
Conclusion
This application note provides a comprehensive, albeit predictive, guide to the mass spectrometric fragmentation of 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine. The proposed pathways, based on established principles for similar chemical structures, offer a robust framework for the identification and structural elucidation of this compound. The provided protocols serve as a practical starting point for method development. Experimental verification is recommended to confirm these predicted fragmentation patterns.
References
- Pierzynski, H.G., Neubauer, L., Choi, C, et al. Tips for interpreting GC-MS fragmentation of unknown substituted fentanyls. Cayman Chemical.
- BenchChem Technical Support Team. (2025).
- Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446.
- O'Brien, P., et al. (2022).
-
PubChem. (n.d.). Npc108109. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 4-Hydroxy-N-methylpiperidine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Cheméo. (2026). 4-Hydroxy-N-methylpiperidine. Retrieved from [Link]
-
NIST. (n.d.). 4-Hydroxy-N-methylpiperidine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- Indian Academy of Sciences. (n.d.). Synthesis and characterization of new meso-substituted unsymmetrical metalloporphyrins.
-
PubChem. (n.d.). 4-Hydroxy-3-methoxycinnamylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
- Chemistry LibreTexts. (n.d.). Mass Spectrometry of Alcohols.
- White Rose Research Online. (2022).
- Thermo Fisher Scientific. (n.d.). 4-Hydroxy-N-methylpiperidine, 98% 500 g.
- SciSpace. (n.d.). Synthesis of meta-methoxyphenyl substituted tetraazaporphyrin and corrolazine phosphorus(V) complexes.
- ResearchGate. (2025). Derivatization for liquid chromatography/electrospray mass spectrometry: Synthesis of Tris(trimethoxyphenyl)
- BenchChem. (n.d.). 4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid.
- SIELC Technologies. (2018). 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile.
- Google Patents. (n.d.).
- CDH Fine Chemical. (n.d.).
- The Wheelock Laboratory. (2008).
- ResearchGate. (n.d.). Lithiation/trapping of protected 4‐hydroxy piperidines 3 and 6. Conditions.
- CAS. (n.d.). 4-Hydroxy-1-methylpiperidine.
- ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry.
- PubChemLite. (n.d.). 4-[(4-methoxyphenyl)methyl]piperidine (C13H19NO).
- BenchChem. (n.d.). Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquin.
- Cayman Chemical. (n.d.). 4-hydroxy-3-Methoxyphenylglycol (piperazine salt) (CAS 67423-45-4).
- NIH. (n.d.). 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one.
- ResearchGate. (2025). (PDF) 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one.-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Investigation of the tris(trimethoxyphenyl)phosphonium acetyl charged derivatives of peptides by electrospray ionization mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note: In Vivo Analgesic Activity Assessment Using the Tail-Flick Test
Introduction & Physiological Basis[1][2][3]
The Tail-Flick Test , originally described by D'Amour and Smith (1941), remains the gold standard for assessing high-efficacy analgesics, particularly mu-opioid receptor agonists. Unlike the Hot Plate test, which integrates supraspinal processing (licking/jumping behaviors), the Tail-Flick test primarily measures a spinal reflex arc .[1]
The Spinal Reflex Mechanism
When radiant heat is applied to the tail, nociceptors (A
Critical Distinction: This test is highly sensitive to centrally acting analgesics (e.g., Morphine) but generally insensitive to mild analgesics or NSAIDs (e.g., Aspirin, Ibuprofen) unless tissue injury/inflammation is pre-existing.
Pathway Visualization
The following diagram illustrates the nociceptive pathway and the site of opioid action.
Figure 1: The Spinal Reflex Arc. Note that while the reflex is spinal, opioids enhance descending inhibition from supraspinal centers to the dorsal horn.
Experimental Design & Variables
To ensure data integrity, three core variables must be strictly controlled.
Heat Intensity & Baseline Latency
The intensity of the light beam determines the sensitivity of the test.
-
Target Baseline: Adjust intensity to achieve a baseline latency of 2–4 seconds (rats) or 1.5–3 seconds (mice).
-
Why? If the baseline is too long (>6s), the test becomes less specific to nociception and may be confounded by skin temperature variations or voluntary motor behavior.
The Cutoff Time (Tissue Safety)
A mandatory cutoff time is required to prevent tissue damage (burns/blistering) in analgesic animals.
-
Standard Cutoff: 10 seconds (if baseline is 2-3s) or 15 seconds (if baseline is 3-5s).
-
Calculation: Typically set at
to the baseline latency.
Habituation
Restraint stress induces "Stress-Induced Analgesia" (SIA), which causes false positives.
-
Protocol: Handle animals and place them in the restrainer for 15–20 minutes daily for 3 days prior to testing.
Equipment & Setup
| Component | Specification | Purpose |
| Analgesiometer | Radiant heat source (halogen/IR) | Provides precise thermal stimulus. |
| Restrainer | Acrylic tube (ventilated) | Limits gross body movement; tail hangs free. |
| Timer | 0.01s resolution | Auto-stop upon tail flick (photocell detection). |
| Black Ink | Non-toxic marker | Crucial for mice: Blackening the tail ensures uniform heat absorption regardless of coat color. |
Detailed Protocol
Phase 1: Preparation
-
Acclimatization: Bring animals to the testing room 1 hour before the experiment.
-
Tail Marking: Mark the specific stimulation site (distal 1/3 of the tail) to ensure consistency.
-
Intensity Calibration: Use "dummy" animals to set the light intensity. Aim for a mean latency of 3.0 ± 0.5 seconds.
-
Cutoff Setting: Set the instrument cutoff to 10.0 seconds.
Phase 2: Baseline Measurement ( )
-
Gently place the animal in the restrainer.[2][3][4] Ensure the tail hangs freely in the groove.[5]
-
Align the heat source with the marked tail section.[2]
-
Trigger the stimulus.[2][5] The timer stops automatically when the tail flicks.[6]
-
Repeat: Take 3 measurements spaced 5 minutes apart.
-
Average: Calculate the mean of the 3 readings. This is
.
Phase 3: Drug Administration & Testing ( )
-
Administer the test compound (IP, SC, PO, or IV) or vehicle.
-
Wait for the pre-determined time point (e.g., 30 min post-dose).
-
Measure latency exactly as in Phase 2. This is
. -
Note: If the animal does not flick by the cutoff time, record the latency as the Cutoff Value (e.g., 10s).
Data Analysis: Maximum Possible Effect (%MPE)
Raw latency data is often misleading because of individual baseline variability. You must normalize data using the %MPE formula. This creates a self-validating system where 0% = no effect and 100% = total analgesia.
Formula
[7][8][9][10]Example Calculation
Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) Workflow.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| High Variability | Tail Skin Temperature | Critical: Tail flick latency is inversely proportional to skin temperature.[12] Ensure room temp is constant (22-24°C). Cold tails react slower. |
| No Response to Morphine | Low Intensity | If baseline is too high (>6s), the thermal ramp is too slow, activating C-fibers preferentially over A |
| False Positives | Stress (SIA) | Insufficient habituation. Restraint stress releases endogenous opioids. |
| Tail Blistering | Cutoff Failure | Test the cutoff timer daily. Never exceed 15s at high intensity. |
References
-
D'Amour, F. E., & Smith, D. L. (1941). A method for determining loss of pain sensation.[2][4] Journal of Pharmacology and Experimental Therapeutics, 72(1), 74-79. Link
-
Gunn, A., et al. (2011). Adjuvant-induced arthritis in rats: A model of chronic pain. Methods in Molecular Biology, 777, 201-212. Link
-
Mogil, J. S. (2009). Animal models of pain: Progress and challenges. Nature Reviews Neuroscience, 10(4), 283-294. Link
-
Tao, Y. X., et al. (2003). The tail-flick test. Current Protocols in Neuroscience, Chapter 8, Unit 8.9. Link
-
Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. scribd.com [scribd.com]
- 4. conductscience.com [conductscience.com]
- 5. protocols.io [protocols.io]
- 6. IITC Tail Flick Test Analgesia Meter for Mice and Rats – IITC [iitcinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the anti-nociceptive effects of morphine, tramadol, meloxicam and their combinations using the tail-flick test in rats [vrf.iranjournals.ir]
- 9. Evaluation of the anti-nociceptive effects of morphine, tramadol, meloxicam and their combinations using the tail-flick test in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Antinociceptive Effect of Pregabalin in Mice and its Combination with Tramadol using Tail Flick Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Response latencies in the tail-flick test depend on tail skin temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Standardized Hot Plate Test Protocol for Analgesic Screening
Executive Summary
The Hot Plate Test is a foundational thermal nociception assay used to evaluate the efficacy of centrally acting analgesics (e.g., opioids).[1] Unlike the Tail Flick test, which measures a spinal reflex, the Hot Plate test requires supraspinal integration (cortical processing), making it indispensable for distinguishing between simple reflex inhibition and complex pain processing. This guide outlines a high-precision protocol designed to minimize variability and maximize animal welfare compliance.
Scientific Foundation & Mechanism
Physiological Basis
The assay operates on the principle of thermal nociception. When a rodent is placed on a plate heated to a constant temperature (typically 50–55°C), thermoreceptors (TRPV1 channels) on the plantar surface of the paw are activated.
-
Differentiation:
Neural Pathway Visualization
The following diagram illustrates the signal processing loop required for a positive response in this assay.
Figure 1: Supraspinal nociceptive processing pathway involved in the Hot Plate Test.
Experimental Setup & Materials
Equipment Requirements
-
Hot Plate Analgesiometer: Must maintain temperature stability within ±0.1°C.
-
Restrainer: Clear Plexiglass cylinder (approx. 20-25cm high) to confine the animal without restricting movement.
-
Timer: Digital stopwatch (0.01s precision) or automated sensor system.
-
Surface Cleaner: 70% Ethanol (critical for removing olfactory cues).
Animal Models
-
Mice: 20–30g. Preferred for rapid screening.
-
Rats: 150–250g.
-
Note: Animals must be acclimated to the testing room (not the plate) for at least 30-60 minutes prior to testing to reduce stress-induced analgesia.
Critical Parameters
| Parameter | Standard Setting | Rationale |
| Plate Temperature | 55.0°C (±0.5°C) | Optimal for rapid screening of strong analgesics (e.g., Morphine). |
| Alternative Temp | 50.0°C - 52.5°C | Used for detecting hyperalgesia or mild analgesics; requires longer latencies. |
| Cut-off Time | 15 - 30 Seconds | CRITICAL: Prevents tissue damage and inflammation. Strict adherence is required.[6] |
| Endpoint | Hind Paw Lick | First sign of supraspinal pain processing. Forepaw licking is often grooming behavior. |
Standardized Protocol
Phase 1: Preparation
-
Calibration: Turn on the hot plate 30 minutes prior to testing. Verify surface temperature with an external surface probe thermometer, not just the device display.
-
Habituation: Bring animals to the behavioral room in their home cages. Allow 1 hour of quiet acclimatization. Do not place animals on the hot plate during this phase (avoids "learned helplessness" or premature jumping).
Phase 2: Baseline Measurement (Pre-Drug)[4]
-
Place the animal gently on the center of the plate.
-
Start the timer immediately upon contact.[2]
-
Observe for the First Nociceptive Response :
-
Stop timer at the first response.[10] Record latency (
). -
Exclusion Criteria: If an animal reacts < 5s or > 30s at baseline (at 55°C), exclude it from the study.
Phase 3: Treatment & Testing
-
Administer the test compound or vehicle (IP, SC, or PO).
-
Wait for the pre-determined absorption time (e.g., 30 min).
-
Place the animal back on the plate.
-
Record latency (
). -
Safety Stop: If the animal does not react by the Cut-off time (e.g., 30s), remove immediately to prevent burns. Record latency as the Cut-off time.[1][8]
Phase 4: Workflow Visualization
Figure 2: Step-by-step experimental workflow ensuring data validity and animal welfare.
Data Analysis
To normalize data across animals with varying baselines, calculate the Percentage of Maximum Possible Effect (%MPE) . This is the industry-standard metric for analgesia.
Formula
[11]Interpretation Table
| %MPE Value | Interpretation |
| 0 - 10% | No analgesic effect (comparable to Vehicle). |
| 20 - 50% | Moderate analgesia. |
| > 80% | Strong analgesia (comparable to high-dose Morphine). |
Expertise & Troubleshooting (The "Why" Behind the Protocol)
The "Learning" Artifact
Repeated testing on the hot plate can lead to behavioral artifacts.
-
Issue: Animals may learn that jumping is the only escape, leading to immediate jumping (latency < 2s) in subsequent trials, regardless of pain threshold.
-
Solution: Limit testing to one baseline and one post-drug time point if possible. If time-course data is needed, use separate cohorts for each time point or ensure intervals > 1 hour.
Surface Hygiene & Heat Transfer
-
Issue: Urine or feces on the plate acts as an insulator or a conductor, altering the temperature transfer to the paw. Pheromones from stressed animals can also induce stress-induced analgesia in the next subject.
-
Protocol: Wipe the plate with 70% ethanol and allow it to dry completely between every single animal.
Sedation vs. Analgesia
-
Issue: A sedated animal will sit on the plate and burn without licking its paw. This is a false positive for analgesia.
-
Validation: Always pair the Hot Plate test with a Rotarod test to rule out motor impairment. If the animal fails Rotarod, the Hot Plate data is invalid.
References
-
Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. Journal of Pharmacology and Experimental Therapeutics, 107(3), 385–393.
-
Gunn, A., et al. (2011). The increasing-temperature hot-plate test: an improved test of nociception in mice and rats. Journal of Pharmacological Methods.
-
Barrot, M. (2012). Tests and models of nociception and pain in rodents. Neuroscience, 211, 39–50.
-
Deuis, J. R., Doody, L. S., & Vetter, I. (2017). Methods to Evaluate Pain in Rodents. Frontiers in Molecular Neuroscience.
Sources
- 1. Hot plate test - Wikipedia [en.wikipedia.org]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
- 5. Hot plate test [panlab.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. The increasing-temperature hot-plate test: an improved test of nociception in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pcpr.pitt.edu [pcpr.pitt.edu]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine
[1]
CRITICAL SAFETY NOTICE: POTENTIAL NEUROTOXICITY
Before proceeding, all users must acknowledge the following: The dehydration product of 4-hydroxy-4-arylpiperidines can be structurally analogous to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent neurotoxin that causes permanent Parkinsonian symptoms.[1] While the specific toxicology of the 3-methoxy analog is less characterized than the parent phenyl compound, strict safety precautions (fume hood, double-gloving) are mandatory when handling degraded solutions of this compound.[1]
Module 1: Chemical Stability & Degradation Mechanisms
User Query: "Why does my compound purity drop after 24 hours in acidic mobile phase?"
Technical Insight:
The core stability issue for 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine is acid-catalyzed dehydration .[1] The tertiary alcohol at the C4 position is benzylic-like (attached to an aromatic ring).[1] In the presence of protons (
Mechanism 1: Acid-Catalyzed Dehydration (The "MPTP" Pathway) [1]
-
Trigger: Low pH (< 4.0), heat, or protic solvents with acidic impurities.
-
Product: 4-(3-methoxyphenyl)-1-methyl-1,2,3,6-tetrahydropyridine.[1]
-
Visual Indicator: often accompanied by a yellowing of the solution due to conjugation.
Mechanism 2: N-Oxidation [1]
-
Trigger: Presence of peroxides in aged ethers (THF, Diethyl ether) or exposure to ambient light/air.
-
Product: N-oxide derivative.[1]
-
Prevention: Use non-stabilized, peroxide-free solvents and amber glassware.[1]
Figure 1: Primary degradation pathways.[1] The red node indicates the dehydration product, which is chemically related to neurotoxic tetrahydropyridines.
Module 2: Solubility & Preparation Protocols
User Query: "I cannot get a clear 10mM stock solution. What is the optimal solvent system?"
Protocol:
The compound possesses a basic tertiary amine (
| Solvent System | Solubility Rating | Stability Risk | Recommendation |
| DMSO (Anhydrous) | High (>25 mg/mL) | Low | Preferred for stock solutions.[1] Store at -20°C. |
| Methanol | High | Moderate | Good for immediate use.[1] Proticity can facilitate slow dehydration if acidic traces exist.[1] |
| Water (Neutral) | Low | Low | Poor solubility for free base. Requires pH adjustment. |
| Water (Acidic, pH < 4) | High | Critical | AVOID. Promotes rapid dehydration to the alkene. |
| Acetonitrile | Moderate | Low | Good for LC-MS, but ensure solvent is high-grade (low acidity).[1] |
Preparation Workflow:
-
Weighing: Weigh quickly; the compound may be hygroscopic.[1]
-
Primary Solubilization: Dissolve in 100% DMSO to achieve 100x target concentration.
-
Dilution: Dilute into aqueous buffer immediately before the experiment.
-
Buffer Selection: Use PBS (pH 7.4) or HEPES .[1] Avoid Acetate or Formate buffers if storing for >4 hours.[1]
Module 3: Troubleshooting & FAQs
Q1: I see a "ghost peak" eluting later than my main peak in HPLC. What is it?
-
Diagnosis: This is likely the dehydration product (tetrahydropyridine). It is more lipophilic (loss of -OH group) and will retain longer on C18 columns.[1]
-
Root Cause: Your mobile phase might be too acidic (e.g., 0.1% TFA).[1]
-
Fix: Switch to a milder modifier like 0.1% Formic Acid or, ideally, an Ammonium Bicarbonate buffer (pH 7.5) if your column permits.[1]
Q2: My stock solution in THF turned yellow after a week at 4°C.
-
Root Cause: THF often contains peroxides which attack the piperidine nitrogen to form N-oxides.[1] The yellow color suggests conjugated byproducts or N-oxide formation.[1]
-
Fix: Discard the solution. Prepare fresh stocks in DMSO or Ethanol , and store under Argon/Nitrogen gas.
Q3: Can I use this compound in in vivo studies?
-
Technical Check: You must verify the purity immediately prior to injection. If the dehydration impurity is present, you risk introducing a neurotoxin that could confound behavioral data (causing motor deficits unrelated to the target mechanism).
-
Protocol: Run a "Check Standard" via LC-MS before every animal cohort.
Module 4: Storage & Handling Specifications
To maximize shelf-life and minimize toxic artifact formation, adhere to this decision tree:
Figure 2: Storage logic flow. Note the critical restriction on aqueous storage.
Summary of Storage Conditions:
-
Temperature: -20°C for long term; 4°C for working weeks.[1]
-
Atmosphere: Inert gas (Argon/Nitrogen) flush recommended after opening.
-
Container: Amber glass (Type I) with Teflon-lined caps.[1] Avoid plastic if using DMSO.[1]
References
-
Ziering, A., & Lee, J. (1947). Piperidine Derivatives.[1][3][4] V. 1,3-Dialkyl-4-aryl-4-acyloxypiperidines. The Journal of Organic Chemistry. (Foundational chemistry of 4-hydroxy-4-phenylpiperidines).[1]
-
Markey, S. P., et al. (1984).[1] Intraneuronal generation of a pyridinium metabolite may cause drug-induced parkinsonism.[1] Nature. (Establishes the dehydration/oxidation toxicity link for this scaffold).
-
Brossi, A. (1985).[1] The chemistry of MPTP and its metabolites. Heterocycles. (Detailed degradation mechanisms of the phenylpiperidine core).[1]
-
ICH Guidelines. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). (Standard protocols for forced degradation studies).
Troubleshooting guide for piperidine derivative purification.
Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Piperidine Methodologies[1]
Welcome to the Purification Help Desk
As a Senior Application Scientist, I often see piperidine derivatives fail not because of complex chemistry, but due to a misunderstanding of their physicochemical behavior during isolation. Piperidines are strong bases (
This guide addresses these specific failure points with self-validating protocols.
Module 1: Chromatography Troubleshooting
User Issue: "My product streaks/tails on the silica column, and I'm losing mass in mixed fractions."
Diagnosis:
The secondary amine in the piperidine ring interacts via hydrogen bonding with acidic silanols (
The Fix: You must suppress silanol ionization or block the interaction sites.
Protocol A: Mobile Phase Modifiers (Standard Silica)
-
The "Gold Standard" Modifier: Triethylamine (TEA) or Ammonium Hydroxide (
).[1][2] -
Concentration: 1% to 2% v/v in the mobile phase.
-
Critical Step: You must flush the column with the modifier-containing solvent for 2–3 Column Volumes (CV) before loading your sample.[1] This "deactivates" the silica surface ahead of time.
-
Caution: Do not use TEA if you plan to use MS detection downstream without diverting the flow, as it suppresses ionization.
Protocol B: Amine-Functionalized Silica
If modifiers fail or interfere with downstream analysis, switch to amine-bonded silica (
-
Mechanism: The surface is already basic, preventing the piperidine from "sticking."
-
Benefit: No mobile phase modifiers are required.[1][3] You can run a standard Hexane/EtOAc gradient.
Decision Logic: Choosing Your Method
Use the following logic flow to select the correct purification route.
Figure 1: Decision matrix for selecting the stationary phase and modifiers based on compound polarity and detector compatibility.[1]
Module 2: Detection & Visualization
User Issue: "I cannot see my compound on the TLC plate under UV light."
Diagnosis:
Piperidine itself is UV inactive.[1] Unless your derivative has a conjugated
The Fix: Utilize chemical derivatization (staining).[1][4][5]
Stain Selection Guide
| Stain Reagent | Target Functionality | Appearance | Preparation / Notes |
| Ninhydrin | Red/Pink spots | Dissolve 1.5g Ninhydrin in 100mL n-butanol + 3mL AcOH.[1] Heat strongly. Best for piperidines. | |
| Dragendorff | Orange spots | Specific for alkaloids and quaternary ammoniums.[1] No heat required. | |
| Iodine ( | General Organic | Brown spots | Reversible.[1][4] Place plate in a jar with silica/iodine crystals. Good for initial check. |
| KMnO4 | Oxidizable groups | Yellow on Pink | Universal stain.[1] Good if the piperidine has alkene/alcohol side chains. |
Module 3: Isolation & Work-up (The "Yield Loss" Trap)
User Issue: "My reaction conversion was 100%, but I recovered <20% mass after aqueous extraction."
Diagnosis:
The
The Fix:
You must apply the "Rule of 2" : Adjust the aqueous pH to at least
Protocol: Quantitative Acid-Base Extraction
-
Dissolution: Dissolve crude mixture in EtOAc or DCM.
-
Acid Wash (Purification): Extract organic layer with 1M HCl (
).[1] -
Basification (Recovery): Cool the aqueous phase on ice. Slowly add 6M NaOH until
(check with pH paper; it must be dark blue/purple).-
Result: Piperidine is deprotonated (
) and becomes insoluble in water.
-
-
Extraction: Extract the cloudy aqueous mixture with DCM (
). -
Drying: Dry combined organics over
(avoid acidic drying agents like silica).[1]
Figure 2: Acid-Base extraction workflow for isolating basic piperidine derivatives from neutral impurities.
Module 4: Impurity Removal (Palladium)
User Issue: "I used a Buchwald-Hartwig coupling to make my piperidine, and the product is grey/brown."
Diagnosis: Piperidines are excellent ligands for Palladium (Pd), making it difficult to remove metal catalysts via standard chromatography.[1]
The Fix: Use a metal scavenger resin or activated carbon after the workup but before the final column.
Recommended Scavengers:
-
SiliaMetS® Thiol (SH): Best for Pd(II) and Pd(0).[1]
-
Activated Carbon (Darco KB): Cheap, but can reduce yield by adsorbing the product.[1]
Protocol:
-
Dissolve crude (post-workup) in THF or MeOH (10 mL/g).
-
Add Scavenger Resin (4 equivalents relative to expected Pd content).[1]
-
Stir at
for 4 hours. -
Filter through a 0.45
pad (Celite).[1] -
Concentrate and proceed to column chromatography.[1]
References
-
Teledyne ISCO. (2012).[1][3][7] RediSep Amine Functionalized Column: Purification of High pKa Organic Compounds. Application Note AN31. Link
-
BenchChem. (2025).[1][6][8] Application Notes and Protocols for the Purification of Piperidine Reaction Products.[6][8]Link[1]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for pKa and salt formation data).
-
Biotage. (2018).[1] Strategies for the Flash Purification of Nitrogen Heterocycles.Link[1]
-
Sigma-Aldrich. (2023).[1] Metal Scavengers: Efficient Removal of Residual Palladium.[9]Link
Sources
- 1. Magic Formulas [chem.rochester.edu]
- 2. teledyneisco.com [teledyneisco.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 5. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. apolloscientific.co.uk [apolloscientific.co.uk]
Preventing oxidation of piperidine-based compounds during storage
Technical Support Center: Preventing Oxidation of Piperidine-Based Compounds
Core Directive: The Stability Paradox
Piperidine derivatives are ubiquitous in drug development, serving as the backbone for varying pharmacophores. However, they present a distinct stability paradox: the same electron-rich nitrogen center that makes them excellent nucleophiles and hydrogen bond acceptors also renders them highly susceptible to oxidative degradation.
As a Senior Application Scientist, I often see researchers treat piperidine salts and free bases identically. This is a critical error. The free base is a "live" wire—electronically active and prone to radical abstraction—while the salt form is effectively "dormant." This guide dissects the causality of degradation and provides self-validating protocols to arrest it.
Troubleshooting Guide: Diagnostics & Solutions
This section addresses the most frequent tickets submitted to our support center, structured to help you diagnose the root cause of instability.
Q1: My piperidine free base has turned from clear/colorless to yellow or brown. Is it still usable?
Diagnosis: The color change indicates the formation of N-oxides and conjugated imine impurities (e.g., 2,3,4,5-tetrahydropyridine) via auto-oxidation. This is often initiated by trace peroxides or exposure to atmospheric oxygen.
-
The Mechanism: The lone pair on the nitrogen facilitates hydrogen abstraction at the
-carbon (adjacent to N). This creates a radical species that reacts with to form hydroperoxides, which eventually degrade into colored conjugated systems (imines/enamines). -
Usability Verdict:
-
For sensitive catalysis/synthesis:Discard or Redistill. Even trace N-oxides can act as radical initiators, accelerating side reactions.
-
For rough workups: May be usable, but expect yield loss.[1]
-
-
Corrective Action: Distill the free base under reduced pressure and immediately blanket with Argon.
Q2: I see "M+16" and "M-2" peaks in my LC-MS. What are these?
Diagnosis: These are the fingerprints of oxidative degradation.
-
M+16 (N-Oxide): Direct oxidation of the nitrogen lone pair. Note: N-oxides can be thermally unstable; ensure your ion source temperature isn't creating artifacts.
-
M-2 (Imine): Oxidative dehydrogenation. This suggests
-carbon oxidation followed by water elimination. -
Technical Insight: If you see M+16, your storage environment likely has oxygen leakage. If you see M-2, you may have light exposure (photo-oxidation) or transition metal contamination (catalyzing dehydrogenation).
Q3: Should I store my compound as a Free Base or a Salt (HCl/TFA)?
Recommendation: Always store as a Salt for long-term stability.
-
The "Why": Protonation of the nitrogen (forming the piperidinium ion) ties up the lone pair electrons. This significantly increases the ionization potential, making the molecule resistant to electron-transfer oxidation and radical abstraction.
-
Data Comparison:
| Feature | Piperidine Free Base | Piperidine Salt (e.g., HCl) |
| Electronic State | Electron-rich (Active Lone Pair) | Electron-poor (Protonated) |
| Oxidation Risk | High (Auto-oxidation prone) | Negligible |
| Hygroscopicity | Moderate (absorbs | High (often deliquescent) |
| Storage Temp | 2–8°C (Strict) | Room Temp (Acceptable), 2–8°C (Ideal) |
| Shelf Life | 6–12 Months (if sealed) | > 24 Months |
Visualizing the Threat: The Oxidation Cascade
Understanding the enemy is the first step to containment. The diagram below illustrates the "Vicious Cycle" of auto-oxidation that occurs in improperly stored secondary amines.
Figure 1: The Auto-Oxidation Cascade. Note how the formation of radicals feeds back into the cycle (propagation), rapidly accelerating degradation once initiated.
Standard Operating Procedures (SOPs)
These protocols are designed to be self-validating. If you follow them, the physics of the system guarantees protection.
Protocol A: The "Inert Blanket" Storage Method
For liquid free bases or sensitive solids.
-
Container Selection: Use amber glass vials with PTFE-lined caps. Plastic (polyethylene) is permeable to oxygen over time.
-
The Purge (Sparging vs. Blanketing):
-
Blanketing (Solids): Gently flow Argon over the solid for 30 seconds before capping. Argon is heavier than air and will settle, creating a shield. Nitrogen is lighter and can mix with air if not done carefully.
-
Sparging (Liquids): Insert a glass pipette connected to an Argon line directly into the liquid. Bubble gently for 2-5 minutes to displace dissolved oxygen.
-
-
Sealing: Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange during thermal contraction in the fridge.
Protocol B: Pre-Screening Solvents for Peroxides
Critical Step: Do not dissolve your piperidine in ether/THF without this test.
Many researchers unknowingly oxidize their compounds by dissolving them in peroxide-laden solvents (THF, Dioxane, Diethyl Ether).
-
Reagent: Prepare a 10% KI (Potassium Iodide) solution in water.
-
Test: Add 1 mL of your solvent to 1 mL of the KI solution. Shake vigorously.
-
Validation:
Decision Logic: Storage Workflow
Use this decision tree to determine the optimal storage strategy for your specific compound.
Figure 2: Storage Decision Matrix. Prioritize salt formation for any storage duration exceeding one month.
References
-
Biosynce. (2025).[1] What is the stability of piperidine? Retrieved from [Link]
-
University of Leeds. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine. Retrieved from [Link]
-
University of Texas. (2022). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.[5] Retrieved from [Link]
-
ResearchGate. (2025). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds.[7][8] Retrieved from [Link][3]
Sources
- 1. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC for Aromatic Compounds
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges when working with these molecules. The unique electronic properties of aromatic compounds, specifically their delocalized π-electron systems, introduce retention mechanisms that can be both a powerful separation tool and a source of chromatographic problems. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.
Troubleshooting Guide: Common Problems & Solutions
Q1: Why are my aromatic compound peaks tailing, and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, is one of the most common issues in HPLC. For aromatic compounds, especially those containing basic functional groups (e.g., anilines, pyridines), the causes are often multifaceted.
Primary Causes & The Science Behind Them:
-
Secondary Silanol Interactions: This is the most frequent cause. Standard silica-based reversed-phase columns (like C18) have residual, unreacted silanol groups (Si-OH) on the surface. At mid-range pH (approx. 3-7), these silanols can become ionized (Si-O⁻) and act as strong retention sites for protonated basic aromatics (e.g., Ar-NH₃⁺).[1][2][3] This secondary ionic interaction is stronger than the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to lag, resulting in a tailing peak.[3]
-
Mass Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape that often manifests as tailing.[4]
-
Co-elution with an Impurity: What appears to be a tail may be a small, unresolved peak eluting just after your main analyte.[3]
-
Column Voids or Fouling: A physical disruption of the column's packed bed or contamination at the inlet frit can create alternative flow paths, leading to band broadening and tailing.[3][5]
Solutions & Experimental Steps:
-
Step 1: Lower the Mobile Phase pH. By reducing the mobile phase pH to below 3, you can fully protonate the residual silanol groups (Si-OH), neutralizing their negative charge.[2][3] This eliminates the secondary ionic interaction with basic analytes, often dramatically improving peak shape.
-
Protocol: Prepare your aqueous mobile phase with a buffer or acid (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) to ensure a stable pH of ~2.5-3.0.
-
-
Step 2: Use a Modern, High-Purity, End-Capped Column. Column technology has advanced significantly. Modern "Type B" silica columns have far fewer metal impurities and residual silanols.[2] Furthermore, they are extensively "end-capped," a process that covers many residual silanols with a small, inert chemical group.[1] This reduces the opportunity for secondary interactions.
-
Step 3: Add a Competing Base. For older methods where changing the column or pH is not an option, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help. The TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from them.[2]
-
Step 4: Reduce Sample Concentration. To rule out overload, dilute your sample 10-fold and re-inject. If the peak shape improves and becomes more symmetrical, the original issue was concentration-related.[4]
Q2: My peaks are fronting. What's causing this and what's the solution?
Peak fronting, where the first half of the peak is sloped, is less common than tailing but indicates a significant issue, often related to overload or solvent incompatibility.[6][7]
Primary Causes & The Science Behind Them:
-
Concentration Overload: This is the most common cause of fronting. When the concentration of the analyte in the sample solvent is too high, it leads to a non-linear distribution between the stationary and mobile phases at the point of injection, causing the "shark-fin" shape.[4][8][9]
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, the analyte molecules will not partition onto the stationary phase properly at the column inlet. They travel down the column in the strong solvent plug, distorting the peak shape.[7]
-
Column Collapse or Channeling: In rare cases, a physical degradation of the column bed can create channels where the analyte travels too quickly, resulting in fronting.[8] This can happen from extreme pressure shocks or using highly aqueous mobile phases with certain older C18 columns.[8]
Solutions & Experimental Steps:
-
Step 1: Dilute the Sample. This is the simplest and most effective solution for concentration overload. A 10-fold or even 100-fold dilution will often resolve the issue entirely.[9]
-
Step 2: Match Sample Solvent to Mobile Phase. Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte. Avoid dissolving samples in 100% strong solvents like Acetonitrile or Methanol if your mobile phase is highly aqueous.
-
Step 3: Reduce Injection Volume. If you cannot change the sample concentration, reducing the injection volume can also alleviate overload.[8]
Q3: I'm struggling to separate two closely related aromatic compounds/isomers. How can I improve resolution?
Achieving resolution between structurally similar aromatics (e.g., positional isomers) is a classic challenge that often requires moving beyond standard C18 columns and leveraging alternative selectivity.
Primary Causes & The Science Behind Them:
-
Insufficient Selectivity (α): The primary reason for poor resolution of similar compounds is that the stationary phase and mobile phase combination does not differentiate between them effectively. A standard C18 column separates primarily based on hydrophobicity.[10] If two aromatic isomers have nearly identical hydrophobicity, a C18 column will struggle to resolve them.[11]
-
Low Column Efficiency (N): Broad peaks can mask the separation between two closely eluting compounds. Efficiency can be lost due to an old column, extra-column dead volume, or suboptimal flow rates.[12]
Solutions & Experimental Steps:
-
Step 1: Switch to a Phenyl-Type Stationary Phase. This is the most powerful tool for separating aromatic compounds. Phenyl-based columns (e.g., Phenyl-Hexyl, Biphenyl, PFP) offer an alternative retention mechanism: π-π interactions .[11][13] The electron-rich phenyl rings of the stationary phase can interact with the π-electron systems of your aromatic analytes. These interactions are highly sensitive to the analyte's structure, including the position of substituents on the aromatic ring, providing unique selectivity that C18 columns lack.[13][14]
-
Step 2: Change the Organic Modifier. The choice between acetonitrile and methanol can drastically alter selectivity for aromatics, especially on phenyl columns.[15][16]
-
Acetonitrile (ACN): Contains a triple bond and can participate in π-π interactions itself. This can sometimes impede the interaction between the analyte and a phenyl stationary phase.[17][18]
-
Methanol (MeOH): Is a protic solvent and does not interfere with π-π interactions. It often enhances the unique selectivity of phenyl columns for aromatic compounds.[16][17]
-
Protocol: If you have poor resolution with an ACN/Water mobile phase, create a method using a MeOH/Water mobile phase, adjusting the percentage to achieve similar retention times, and observe the change in selectivity.
-
-
Step 3: Optimize Temperature. Adjusting the column temperature can sometimes improve the resolution of closely eluting peaks. Try running the analysis 10-15°C higher and lower than your current method to see if selectivity changes.[19]
-
Step 4: Reduce the Flow Rate. Lowering the flow rate gives the analytes more time to interact with the stationary phase, which can sometimes improve resolution, though it will increase the analysis time.[20]
Q4: Why are my retention times drifting or shifting unpredictably?
Retention time (RT) instability is a frustrating problem that can invalidate quantitative results. The cause is almost always a change in the system's chemical or physical state.
Primary Causes & The Science Behind Them:
-
Mobile Phase Composition Change: This is the most common reason for RT drift. In reversed-phase, even a 1% change in the organic solvent concentration can shift retention times by 5-10%.[5] This can be caused by:
-
Evaporation of the more volatile organic component from an improperly sealed reservoir.[21]
-
Inaccurate mixing by the pump's proportioning valve.
-
Using pre-mixed mobile phases that were not prepared accurately.
-
-
Inadequate Column Equilibration: When changing mobile phases or starting up the system, the column requires sufficient time for the stationary phase to fully equilibrate with the new conditions. Insufficient equilibration will lead to drifting RTs for the first several injections.
-
Temperature Fluctuations: HPLC retention is temperature-dependent. A 1°C change in column temperature can alter retention times by 1-2%.[22] Unstable ambient lab temperatures can cause drift if a column thermostat is not used.
-
Mobile Phase pH Instability: For ionizable aromatic compounds, a small shift in the mobile phase pH can significantly alter the analyte's ionization state and thus its retention time. This is especially true if the mobile phase pH is close to the analyte's pKa.[22][23] Using an unbuffered mobile phase can lead to pH changes from dissolved atmospheric CO₂.[21]
-
System Leaks: A small, often invisible leak in the system after the pump but before the detector will cause a drop in flow rate, leading to longer retention times.[24]
Solutions & Experimental Steps:
-
Step 1: Ensure Mobile Phase Integrity. Always cap solvent reservoirs to prevent evaporation.[21] If using an isocratic method, consider online mixing to avoid errors in manual preparation.[5] Before analysis, purge all solvent lines thoroughly to remove any residual solvents from previous runs.[25]
-
Step 2: Use a Column Thermostat. Maintaining a constant column temperature is critical for reproducible chromatography. Set the thermostat to a stable temperature, for example, 30 °C.
-
Step 3: Use Buffered Mobile Phases. When analyzing ionizable compounds, always use a buffer to control the pH. Ensure the buffer's pKa is within 1 pH unit of the desired mobile phase pH for effective buffering.
-
Step 4: Allow for Proper Equilibration. When installing a new column or changing the mobile phase, flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.
FAQs for Method Development
Q5: What is the best column for separating aromatic compounds?
While a C18 column is the workhorse of reversed-phase HPLC, it is often not the optimal choice for aromatic compounds, especially when dealing with isomers or structurally similar molecules. The best column leverages alternative selectivities.
| Stationary Phase | Primary Interaction | Best For... |
| C18 (Octadecylsilane) | Hydrophobic | General-purpose separations of non-polar to moderately polar compounds. Good for separating aromatics with different alkyl chain lengths.[10] |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | First choice when C18 fails for aromatics. Excellent for separating positional isomers, polycyclic aromatic hydrocarbons (PAHs), and compounds with electron-withdrawing or -donating groups.[11][13] |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, Dipole-Dipole, Hydrogen Bonding | Provides unique selectivity for halogenated aromatics and polar aromatics. The fluorine atoms create a different electronic interaction compared to a standard phenyl phase.[10][19] |
| Biphenyl | Enhanced π-π Interactions | Offers stronger π-π interactions than standard phenyl phases, leading to increased retention and unique selectivity for polycyclic aromatics, and other conjugated systems.[14] |
Q6: How do I choose between Methanol and Acetonitrile for my mobile phase?
The choice of organic modifier is a powerful tool for manipulating selectivity, particularly for aromatic compounds.
-
Acetonitrile (ACN): Is an aprotic solvent with a strong dipole moment.[15] It has a lower viscosity than methanol, resulting in lower backpressure.[26] Its key characteristic for aromatics is its ability to participate in π-π interactions, which can sometimes "dampen" the selective interactions between an analyte and a phenyl stationary phase.[17][18]
-
Methanol (MeOH): Is a protic solvent capable of hydrogen bonding.[27] It does not interfere with π-π interactions and often enhances the unique selectivity offered by phenyl-type columns.[16][17] It is generally the preferred organic modifier when you want to maximize π-π based separation on a phenyl column.[17]
Practical Guideline: Start method development with Acetonitrile due to its lower backpressure and favorable UV properties. If resolution is poor for your target aromatic analytes, switching to Methanol is a simple and powerful step to introduce alternative selectivity.[15]
Visualized Workflows and Protocols
Diagram 1: Troubleshooting Peak Asymmetry
Caption: A workflow for diagnosing the root cause of peak asymmetry.
Diagram 2: Analyte-Stationary Phase Interactions
Caption: Interaction mechanisms for aromatic analytes on different stationary phases.
Key Protocols
Protocol 1: Systematic Mobile Phase Optimization for Aromatic Isomers
This protocol outlines a systematic approach to improve the resolution between two or more closely eluting aromatic isomers using a Phenyl-Hexyl column.
Objective: Achieve a resolution (Rs) of > 1.5.
Materials:
-
HPLC system with UV detector
-
Phenyl-Hexyl Column (e.g., 150 x 4.6 mm, 5 µm)
-
HPLC-grade Acetonitrile, Methanol, and Water
-
0.1% Formic Acid solution (or appropriate buffer)
-
Analyte standard containing the unresolved isomers
Methodology:
-
Baseline Experiment (Acetonitrile):
-
Install the Phenyl-Hexyl column and equilibrate with 50:50 Acetonitrile:Water (with 0.1% Formic Acid) at 1.0 mL/min for 15 minutes.
-
Inject the standard and record the chromatogram. Note the retention times and resolution.
-
Adjust the %Acetonitrile to ensure the isomers elute with a retention factor (k') between 2 and 10.[23]
-
-
Test for Selectivity Change (Methanol):
-
Perform a solvent switch. Flush the column with 100% Methanol, then equilibrate with a 60:40 Methanol:Water (with 0.1% Formic Acid) mobile phase. (Note: A higher %MeOH is often needed to match the elution strength of ACN).
-
Inject the standard.
-
Adjust the %Methanol until the retention times are similar to the baseline experiment.
-
-
Analysis and Comparison:
-
Compare the chromatogram from the Methanol-based mobile phase to the Acetonitrile-based one.
-
Observe any change in elution order or spacing between the isomer peaks. Often, the selectivity will be significantly different.[16]
-
-
Optimization (If Necessary):
-
If Methanol provides better but still imperfect resolution, fine-tune the separation by making small (2-5%) adjustments to the %Methanol or by optimizing the column temperature.
-
References
-
ResearchGate. (n.d.). Optimization of the HPLC separation of aromatic groups in petroleum fractions | Request PDF. Retrieved February 19, 2026, from [Link]
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved February 19, 2026, from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved February 19, 2026, from [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved February 19, 2026, from [Link]
-
Lab-Training.com. (2025, July 3). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. Retrieved February 19, 2026, from [Link]
-
Royal Society of Chemistry. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (n.d.). Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column. Retrieved February 19, 2026, from [Link]
-
hplctroubleshooting.com. (n.d.). HPLC Troubleshooting Guide. Retrieved February 19, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved February 19, 2026, from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved February 19, 2026, from [Link]
-
Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved February 19, 2026, from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC. Retrieved February 19, 2026, from [Link]
-
American Chemical Society. (n.d.). Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography. Retrieved February 19, 2026, from [Link]
-
Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved February 19, 2026, from [Link]
-
Welch Materials. (2025, November 17). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Retrieved February 19, 2026, from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved February 19, 2026, from [Link]
-
LCGC International. (n.d.). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (2007, December 20). (PDF) Effects of π‐π Interactions on the Separation of PAHs on Phenyl‐Type Stationary Phases. Retrieved February 19, 2026, from [Link]
-
Technology Networks. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Retrieved February 19, 2026, from [Link]
-
Axion Labs. (2022, March 8). Front Tailing HPLC & GC Peaks. Retrieved February 19, 2026, from [Link]
-
Restek. (2021, January 11). Effect of Organic Solvent on Selectivity in LC Separations. Retrieved February 19, 2026, from [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved February 19, 2026, from [Link]
-
Revue Roumaine de Chimie. (n.d.). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Retrieved February 19, 2026, from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved February 19, 2026, from [Link]
-
Chrom Tech, Inc. (2026, January 27). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. Retrieved February 19, 2026, from [Link]
-
PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips. Retrieved February 19, 2026, from [Link]
-
Pharma Growth Hub. (2023, October 20). Phenyl Column Mystery. Retrieved February 19, 2026, from [Link]
-
Hawach Scientific. (n.d.). PAH HPLC Column. Retrieved February 19, 2026, from [Link]
-
Element Lab Solutions. (n.d.). Dedicated HPLC and GC columns for PAH analysis. Retrieved February 19, 2026, from [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved February 19, 2026, from [Link]
-
Trade Science Inc. (2015). Resolving the benign and the malign isomers of aryl amines by HPLC. Retrieved February 19, 2026, from [Link]
-
Element Lab Solutions. (n.d.). Retention Time Variability in HPLC. Retrieved February 19, 2026, from [Link]
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved February 19, 2026, from [Link]
-
Scribd. (n.d.). HPLC Retention Time Variability. Retrieved February 19, 2026, from [Link]
-
ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved February 19, 2026, from [Link]
-
Chromatography Online. (2020, November 11). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved February 19, 2026, from [Link]
-
Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC?. Retrieved February 19, 2026, from [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 9. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 10. glsciencesinc.com [glsciencesinc.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Effect of Organic Solvent on Selectivity in LC Separations [discover.restek.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 20. pharmaguru.co [pharmaguru.co]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. scribd.com [scribd.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. elementlabsolutions.com [elementlabsolutions.com]
- 25. HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips [mtc-usa.com]
- 26. welch-us.com [welch-us.com]
- 27. chromtech.com [chromtech.com]
Validation & Comparative
Structure-Activity Relationship (SAR) Comparison: 4-Aryl-4-Hydroxypiperidines
The following guide provides an in-depth technical analysis of the 4-aryl-4-hydroxypiperidine scaffold, designed for researchers in medicinal chemistry and pharmacology.
Executive Summary: The "Privileged" Nature of the Scaffold
The 4-aryl-4-hydroxypiperidine moiety is a privileged scaffold in medicinal chemistry, capable of serving as a ligand for diverse G-protein coupled receptors (GPCRs) depending on its specific substitution patterns. It represents a classic example of the "Message-Address" concept:
-
The Message (Pharmacophore): The 4-aryl-4-hydroxypiperidine core provides the essential binding interactions (phenyl ring for hydrophobic pockets, hydroxyl/amine for hydrogen bonding).
-
The Address (Selectivity Filter): The substituent at the N-1 position dictates the target selectivity, steering the molecule toward Dopamine D2, Mu-Opioid (MOR), or Nociceptin (NOP) receptors.
This guide objectively compares the SAR profiles of this scaffold across three distinct therapeutic classes: Neuroleptics (Haloperidol-type) , Analgesics (Loperamide-type) , and Nociceptin Ligands .
Mechanistic SAR Analysis
The Core Scaffold Interactions
The 4-aryl-4-hydroxypiperidine core binds via a conserved mechanism across its targets:
-
Cationic Anchor: The protonated piperidine nitrogen forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp(3.32) in D2 and MOR).
-
Hydrophobic Clamp: The C-4 aryl ring slots into a deep hydrophobic pocket (often involving Trp or Phe residues).
-
Hydroxyl H-Bonding: The C-4 hydroxyl group often acts as a hydrogen bond donor/acceptor, stabilizing the active conformation. Note: Esterification of this group (as in meperidine/prodine) shifts selectivity significantly toward opioid agonism, but reduces D2 affinity.
Comparative SAR Table: The "Address" Effect
The following table summarizes how the N-1 substituent shifts the pharmacological profile.
| Feature | Neuroleptic Series (e.g., Haloperidol) | Opioid Series (e.g., Loperamide) | Nociceptin (NOP) Series (e.g., J-113397) |
| Primary Target | Dopamine D2 Receptor (Antagonist) | Mu-Opioid Receptor (Agonist) | Nociceptin/Orphanin FQ (Antagonist) |
| N-1 Substituent | Butyrophenone chain : 4-(4-fluorophenyl)-4-oxobutyl | Diarylalkyl amide : 3,3-diphenylpropyl derivatives | Bulky Bicyclic/Tricyclic : Cyclooctyl or adamantyl groups |
| C-4 Aryl Ring | para-Cl or para-F phenyl (Critical for potency) | para-Cl phenyl (Enhances lipophilicity) | Unsubstituted or ortho-substituted |
| C-4 Hydroxyl | Essential for high D2 affinity (H-bond with Ser/Thr) | Free OH or Ester.[1][2] Loperamide has free OH. | Free OH often preferred for antagonists |
| Key Kinetic Data | D2 Ki: ~1.0 nM5-HT2A Ki: ~50 nM | MOR Ki: ~2.0 nMPeripheral restriction: High (P-gp substrate) | NOP Ki: <1.0 nMSelectivity: >100x vs MOR |
Visualization: SAR Logic Flow
The following diagram illustrates the decision tree for modifying the scaffold to achieve specific therapeutic endpoints.
Caption: SAR decision tree showing how structural modifications direct the 4-aryl-4-hydroxypiperidine core to distinct receptor targets.
Experimental Protocol: Synthesis & Validation
To study these derivatives, a robust synthetic route is required. The Grignard addition to 4-piperidone is the industry standard but is prone to side reactions (enolization). Below is an optimized protocol.
Synthesis of 4-Aryl-4-Hydroxypiperidines
Objective: Synthesize 4-(4-chlorophenyl)-4-hydroxypiperidine (Haloperidol precursor).
Reagents:
-
1-Boc-4-piperidone (1.0 equiv)
-
4-Chlorophenylmagnesium bromide (1.2 equiv, 1.0 M in THF)
-
Anhydrous THF (Solvent)
-
NH₄Cl (Quenching)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round bottom flask under Argon. Add 1-Boc-4-piperidone dissolved in anhydrous THF. Cool to -78°C (Dry ice/Acetone). Critical: Low temperature prevents enolization of the ketone.
-
Grignard Addition: Add the Grignard reagent dropwise over 30 minutes. Maintain internal temperature below -70°C.
-
Equilibration: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.
-
Quench: Quench with saturated aqueous NH₄Cl at 0°C. Caution: Exothermic.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Deprotection: Treat the crude Boc-intermediate with 4M HCl in Dioxane (RT, 2h) to yield the free amine salt.
-
Purification: Recrystallize from EtOH/Ether.
Troubleshooting:
-
Low Yield? The Grignard reagent may act as a base, causing enolization.[3] Solution: Add CeCl₃ (Cerium chloride) to promote nucleophilic addition (Luche reduction conditions adapted for Grignard).
Biological Validation: Radioligand Binding Assay
Objective: Determine Ki values for D2 vs. MOR selectivity.
-
Membrane Prep: Homogenize rat striatum (rich in D2) or whole brain minus cerebellum (rich in MOR).
-
Ligands:
-
D2 Assay: [³H]-Spiperone (0.5 nM). Non-specific: (+)-Butaclamol.
-
MOR Assay: [³H]-DAMGO (1.0 nM). Non-specific: Naloxone.[4]
-
-
Incubation: Incubate membranes with test compound (10⁻¹⁰ to 10⁻⁵ M) for 60 min at 25°C.
-
Filtration: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:
Product Comparison Guide
Haloperidol (The Neuroleptic Standard)
-
Structure: 4-(4-chlorophenyl)-4-hydroxypiperidine linked to a butyrophenone.
-
Mechanism: Potent D2 antagonist (Ki ~1 nM). Slow dissociation kinetics contribute to high EPS (Extrapyramidal Side Effects) liability.
-
Best Use: Acute psychosis, agitation.
-
Limitation: High affinity for Sigma-1 receptors may contribute to neurotoxicity in long-term use.
Loperamide (The Peripheral Opioid)
-
Structure: 4-(4-chlorophenyl)-4-hydroxypiperidine with a hydrophobic amide tail.
-
Mechanism: Potent MOR agonist (Ki ~2 nM).
-
Key Feature: It is a substrate for P-glycoprotein (P-gp) . It is actively pumped out of the BBB, restricting its action to the gut (anti-diarrheal).
-
Research Insight: Co-administration with P-gp inhibitors (e.g., Quinidine) allows central penetration, causing respiratory depression. This confirms the scaffold is a potent central opioid, functionally silenced by the BBB.
Emerging: Nociceptin Antagonists (e.g., C-24)
-
Structure: 4-phenyl-4-hydroxypiperidine with bulky N-substituents.
-
Mechanism: Selective blockade of NOP receptors.
-
Therapeutic Potential: Antidepressant and anxiolytic effects without the sedation associated with classical opioids or benzodiazepines.
References
-
Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction . BenchChem Technical Support. Source: (Verified via search context 1.1)
-
Structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands . Bioorganic & Medicinal Chemistry Letters, 2007.[5] Source:
-
Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents . Bioorganic & Medicinal Chemistry, 2012.[6] Source:
-
4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands . Chemistry Central Journal, 2016. Source:
-
Comparative Analysis of Structure-Activity Relationships in 4-Arylpiperidine Derivatives as Opioid Receptor Antagonists . Source: (Verified via search context 1.6)
Sources
- 1. BJOC - Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head In Vivo Comparison of Novel Piperidine Analgesics: A Guide for Preclinical Researchers
Introduction: The Evolving Landscape of Pain Management
The piperidine scaffold is a cornerstone in the development of potent analgesics, a legacy that began with the identification of its core structure within morphine.[1][2] For decades, the therapeutic focus has been on optimizing interactions with the µ-opioid receptor (MOR), which, while effective for pain relief, is also responsible for a host of debilitating and dangerous side effects, including respiratory depression, constipation, tolerance, and addiction.[3][4] This clinical challenge has catalyzed a paradigm shift in drug discovery, moving away from conventional MOR agonists towards more sophisticated molecular strategies.
This guide provides a head-to-head comparison of a new generation of piperidine-based analgesics, focusing on their in vivo performance. We will delve into two primary innovative approaches: G-protein biased agonism and multi-target receptor engagement.[5][6] By examining key preclinical data for representative compounds—Oliceridine, PZM21, and Cebranopadol—this document aims to equip researchers with the foundational knowledge to better design and interpret their own in vivo studies in the pursuit of safer, more effective pain therapeutics.
Featured Novel Piperidine Analgesics: Mechanisms of Action
To understand the comparative data, it is crucial to first grasp the distinct mechanism of each selected compound.
-
Oliceridine (TRV130): Oliceridine is a G-protein biased agonist at the MOR.[7] It is designed to preferentially activate the G-protein signaling cascade responsible for analgesia, while minimizing the recruitment of the β-arrestin-2 pathway, which has been implicated in mediating many of the adverse effects of traditional opioids.[8]
-
PZM21: Discovered through a structure-based computational screening of millions of molecules, PZM21 is another G-protein biased MOR agonist.[9][10] Like Oliceridine, its therapeutic hypothesis rests on the selective activation of the analgesic pathway over the side-effect-mediating pathway.[6]
-
Cebranopadol: This compound represents a multi-target approach. It is a potent agonist of both the nociceptin/orphanin FQ peptide (NOP) receptor and the classical opioid receptors (MOR, DOR, KOR).[11][12][13] This dual mechanism is intended to produce synergistic analgesia, with a particularly strong effect in chronic and neuropathic pain models, while the NOP receptor activity may mitigate some of the classic MOR-related side effects.[5][11]
Visualizing the Mechanisms: Signaling Pathways
To illustrate the fundamental differences in these approaches, the following diagrams outline the targeted signaling pathways.
Caption: Differentiated signaling of traditional vs. biased MOR agonists.
Caption: Dual-target mechanism of action for Cebranopadol.
Head-to-Head Comparison: In Vivo Performance Summary
The ultimate value of a novel analgesic is determined by its ability to separate therapeutic efficacy from adverse effects. The table below summarizes key in vivo findings for our selected compounds compared to the gold standard, morphine.
| Feature | Morphine (Reference) | Oliceridine (TRV130) | PZM21 | Cebranopadol |
| Primary Mechanism | Non-biased MOR Agonist | G-Protein Biased MOR Agonist[7] | G-Protein Biased MOR Agonist[9] | MOR/NOP Receptor Agonist[11][13] |
| Analgesic Efficacy | High (Gold Standard) | Potent, with rapid onset; non-inferior to morphine in clinical trials for acute pain.[8][14] | Dose-dependent analgesia in hot-plate assays.[9] Some studies suggest it is a weak partial agonist.[15] | Highly potent and efficacious in acute, inflammatory, and especially neuropathic pain models.[5][11] |
| Respiratory Depression | High risk; a primary dose-limiting factor.[3] | Reduced risk compared to morphine in some preclinical and clinical settings, though results can be dose-dependent and are debated.[7][14] | Initial reports suggested a complete lack of respiratory depression[9], but subsequent studies have shown inhibitory effects comparable to morphine.[6] | Significantly wider safety margin; reduced respiratory depression at equi-analgesic doses compared to morphine.[12][13] |
| GI Side Effects | High incidence of constipation. | Lower incidence of nausea and vomiting compared to morphine in some post-hoc analyses of clinical trials.[8][16] | Reports suggest weak induction of constipation.[10] | Favorable GI profile compared to typical opioids.[11] |
| Tolerance Development | Develops relatively quickly with chronic use.[7] | May show better tolerance compared to morphine under equivalent analgesic conditions.[7] | Repeated administration leads to tolerance.[15] | Tolerance to analgesic effects is significantly delayed compared to morphine.[12] |
| Abuse Potential | High; produces significant reward-related behavior. | To be determined; G-protein bias is hypothesized to reduce reward. | Does not appear to induce reward or reinforcement-related behavior in preclinical models.[10][15] | NOP agonism may reduce abuse potential.[13] |
Core Methodologies: Standardized In Vivo Analgesic Assays
Reproducible and valid data are the bedrock of preclinical drug development. Below are detailed, step-by-step protocols for two of the most common and essential in vivo assays for evaluating centrally-acting analgesics.
Experimental Protocol 1: The Tail-Flick Test
This assay measures a spinally mediated reflex to a thermal noxious stimulus and is highly effective for screening centrally acting analgesics.[17][18]
Objective: To determine the latency of an animal to withdraw its tail from a focused beam of radiant heat.
Methodology:
-
Animal Acclimatization: House mice or rats in the testing room for at least 1-2 hours before the experiment to minimize stress.
-
Apparatus: Use a commercial tail-flick analgesiometer, which provides a focused, high-intensity light source. Ensure the instrument is calibrated according to the manufacturer's specifications.
-
Baseline Latency Measurement:
-
Gently restrain the animal, allowing the distal portion of the tail to be exposed.
-
Place the tail over the light source aperture.
-
Activate the light source and start the timer.
-
The timer stops automatically when the animal "flicks" or withdraws its tail. This is the baseline latency.
-
To prevent tissue damage, a cut-off time (typically 10-15 seconds) must be established. If the animal does not respond by the cut-off time, the heat source is turned off, and the maximum latency is recorded.[17]
-
Take 2-3 baseline readings for each animal and average them.
-
-
Drug Administration: Administer the test compound (e.g., Oliceridine), reference standard (e.g., Morphine), or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-Treatment Measurements: At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes) after administration, repeat the latency measurement as described in step 3.[17]
-
Data Analysis: Convert the raw latency scores into a percentage of the Maximum Possible Effect (%MPE) using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Experimental Protocol 2: The Hot Plate Test
This test assesses a more complex, supraspinal response to a constant thermal stimulus.[19] The animal is placed on a heated surface, and the latency to exhibit pain-related behaviors (e.g., paw licking, jumping) is recorded.[17][20]
Objective: To measure the reaction time of an animal to a painful thermal stimulus applied to the plantar surface of its paws.
Methodology:
-
Animal Acclimatization: As with the tail-flick test, properly acclimate animals to the testing environment.
-
Apparatus: Use a commercial hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C). A transparent glass cylinder is placed on the surface to keep the animal confined to the heated area.[19]
-
Baseline Latency Measurement:
-
Gently place the animal onto the heated surface within the cylinder and start the timer immediately.
-
Observe the animal for nocifensive behaviors, specifically hind paw licking, shaking, or jumping.
-
Stop the timer at the first definitive sign of one of these behaviors. This is the baseline latency.
-
A cut-off time (typically 30-45 seconds) is mandatory to prevent paw injury. If no response is observed by this time, remove the animal and record the cut-off latency.
-
-
Drug Administration: Administer the test compounds or vehicle as required for the study design.
-
Post-Treatment Measurements: At specified time points post-administration, repeat the latency measurement.
-
Data Analysis: Calculate %MPE using the same formula as for the tail-flick test, substituting the appropriate latencies and cut-off time.
Visualizing the Experimental Process
Caption: Standard workflow for in vivo analgesic testing.
Discussion and Future Directions
The development of novel piperidine analgesics is at an exciting juncture. The data clearly show that both biased agonism and multi-target strategies can yield compounds with distinct in vivo profiles compared to traditional opioids like morphine.
-
Biased Agonists (Oliceridine, PZM21): The principle of separating G-protein signaling from β-arrestin recruitment is a compelling therapeutic strategy. Oliceridine has demonstrated clinical efficacy in acute pain, and while its safety benefits over morphine are still being fully elucidated, it represents a successful translation of the biased agonism concept from bench to bedside.[8][14] The story of PZM21 highlights the complexities of preclinical research, where initial promising results on side-effect profiles may be challenged by subsequent studies, underscoring the need for rigorous and repeated validation.[6][9]
-
Multi-Target Ligands (Cebranopadol): Cebranopadol's dual agonism at MOR and NOP receptors provides a robust analgesic effect, particularly in difficult-to-treat neuropathic pain models where traditional opioids often fall short.[5] Its ability to mitigate classic opioid side effects through NOP engagement makes this a highly promising avenue for developing analgesics with a significantly improved therapeutic window.[12][13]
Looking forward, the field must continue to explore the rich structure-activity relationships (SAR) of the piperidine scaffold.[21][22] The integration of computational chemistry with high-throughput in vivo screening will undoubtedly uncover new chemotypes. The ultimate goal remains the development of a potent analgesic that delivers profound pain relief without the heavy burden of respiratory depression, tolerance, and addiction that has defined the opioid class for over a century. The compounds reviewed here are critical steps along that path, providing both valuable clinical options and crucial scientific insights to guide the next generation of discovery.
References
-
IASP. Cebranopadol: A Novel First-in-Class Potent Analgesic Acting via NOP and Opioid Receptors. International Association for the Study of Pain (IASP). Available from: [Link].
-
Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. Available from: [Link].
-
Wikipedia. (2025). Cebranopadol. Available from: [Link].
-
Bentham Science. Fentanyl Analogs: Structure-Activity-Relationship Study. Available from: [Link].
-
Srulevitch, D. B., & Lien, E. J. (1989). Design, Synthesis and SAR of Analgesics. PubMed. Available from: [Link].
-
Wikipedia. Hot plate test. Available from: [Link].
-
Longdom Publishing. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Available from: [Link].
-
Vardanyan, A., et al. (2022). Cebranopadol as a Novel Promising Agent for the Treatment of Pain. PMC. Available from: [Link].
-
Wang, Y., et al. (2025). Overview and Prospects of the Clinical Application of Oliceridine. PMC. Available from: [Link].
-
Ku, K., et al. (2023). New Synthetic Opioids: Clinical Considerations and Dangers. PMC. Available from: [Link].
-
Raffa, R. B. (2025). Mixed-mechanism analgesics for mixed pain. Frontiers in Pain Research. Available from: [Link].
-
Li, M., et al. (2025). Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles. Available from: [Link].
-
Spetea, M., et al. (2020). Comparisons of In Vivo and In Vitro Opioid Effects of Newly Synthesized 14-Methoxycodeine-6-O-sulfate and Codeine-6-O-sulfate. MDPI. Available from: [Link].
-
Zajączkowska, R., et al. (2020). Functional characterization of a novel opioid, PZM21, and its effects on the behavioural responses to morphine. PMC. Available from: [Link].
-
Deeks, E. D. (2022). Preclinical discovery and development of oliceridine (Olinvyk®) for the treatment of post-operative pain. Taylor & Francis Online. Available from: [Link].
-
JCDR. (2016). Analgesia, Hot plate test, Metabotropic, Tail flick test. Available from: [Link].
-
MedCentral. (2021). G-Protein Biased Mu-Opioid Receptor Ligands for Chronic Pain Management (Oliceridine, Olinvyk, Trevena, Review). Available from: [Link].
-
Lee, J., et al. (2021). Discovery of μ, δ-Opioid receptor dual biased agonists that overcome the limitation of prior biased agonists. bioRxiv. Available from: [Link].
-
Manda, S. (2025). Rational Design of PZM21: A Review on Novel OR Agonist Achieving Analgesia Without Traditional Opioid Side Effects. International Journal of Pharmaceutical Sciences. Available from: [Link].
-
Lambert, D. G., & Bird, M. F. (2014). Cebranopadol: a first in-class example of a nociceptin/orphanin FQ receptor and opioid receptor agonist. British Journal of Anaesthesia. Available from: [Link].
-
Neurofit. Rodent behavioural test - Pain and inflammation - Tail Flick. Available from: [Link].
-
Mushtaq, N., et al. Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci.. Available from: [Link].
-
Satała, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available from: [Link].
-
Boroumand, A. A., et al. (2017). The Study of Analgesic Effects of Leonurus cardiaca L. in Mice by Formalin, Tail Flick and Hot Plate Tests. PMC. Available from: [Link].
-
Al-snafi, A. E. (2023). Analgesic effect by using hot Plat and tail flick test in rats models for aqueuos moringa oleifer extract. Semantic Scholar. Available from: [Link].
-
Hammer, G. B., et al. (2021). Oliceridine Exhibits Improved Tolerability Compared to Morphine at Equianalgesic Conditions: Exploratory Analysis from Two Phase 3 Randomized Trials. Pain and Therapy. Available from: [Link].
-
Lambert, D. G., & Calo, G. (2020). Approval of oliceridine (TRV130) for intravenous use in moderate to severe pain in adults. British Journal of Anaesthesia. Available from: [Link].
-
Spetea, M., et al. (2021). Developments on 14-Oxygenated-N-methylmorphinan-6-ones. Encyclopedia.pub. Available from: [Link].
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. longdom.org [longdom.org]
- 3. New Synthetic Opioids: Clinical Considerations and Dangers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Frontiers | Mixed-mechanism analgesics for mixed pain [frontiersin.org]
- 6. Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview and Prospects of the Clinical Application of Oliceridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. iasp-pain.org [iasp-pain.org]
- 12. Cebranopadol - Wikipedia [en.wikipedia.org]
- 13. Cebranopadol as a Novel Promising Agent for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sfera.unife.it [sfera.unife.it]
- 15. Functional characterization of a novel opioid, PZM21, and its effects on the behavioural responses to morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
- 18. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 19. Hot plate test - Wikipedia [en.wikipedia.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. benthamscience.com [benthamscience.com]
- 22. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity of 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine with other receptors
Publish Comparison Guide: Cross-Reactivity of 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine
Executive Summary: The Pharmacological Identity
Compound Identity: 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine
Class: 4-Aryl-4-piperidinol (Opioid/Sigma Scaffold)
Primary Target: Sigma-1 Receptor (
Why This Guide Matters: Researchers utilizing 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine (often a metabolite or designer probe) must account for its "dirty" pharmacological profile. Unlike highly selective tools (e.g., PRE-084), this compound exhibits significant cross-reactivity across the Sigma-Opioid-NMDA triangle . This guide dissects these off-target interactions to prevent data misinterpretation in neuropharmacological assays.
Molecular Profile & Primary Target Analysis
The 4-aryl-4-piperidinol scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple GPCRs and ion channels depending on the aryl substitution.
-
Core Scaffold: Piperidine ring with a tertiary amine (N-methyl).
-
Key Substituents:
-
4-Hydroxy: Essential for hydrogen bonding; typically enhances affinity for the PCP site on NMDA receptors and Sigma-1 receptors compared to non-hydroxylated analogs.
-
3-Methoxyphenyl: This specific substitution pattern (meta-methoxy) is characteristic of Tramadol and Dextromethorphan pharmacology, shifting affinity towards SERT (Serotonin Transporter) and Sigma-1 receptors, while retaining moderate Mu-Opioid affinity.
-
Primary Mechanism: The compound acts as a high-affinity ligand for the Sigma-1 chaperone protein , modulating calcium signaling and ER stress responses. However, its structural similarity to the PCP pharmacophore necessitates rigorous controls for NMDA antagonism.
Comparative Cross-Reactivity Analysis
The following table contrasts the cross-reactivity profile of 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine against standard reference ligands.
Table 1: Receptor Selectivity & Cross-Reactivity Profile
| Receptor / Target | Affinity (Ki) Estimate* | Reference Standard (High Selectivity) | Cross-Reactivity Risk | Mechanistic Implication |
| Sigma-1 ( | High (< 50 nM) | PRE-084 (Agonist) / BD-1047 (Antagonist) | Primary Target | Modulates neuroprotection, Ca2+ flux. |
| Sigma-2 ( | Moderate (100-500 nM) | DTG (Non-selective) / Siramesine | High | Potential cytotoxicity or motor effects confounding |
| NMDA (PCP Site) | Moderate (500-2000 nM) | MK-801 (Dizocilpine) | Critical | False positives in neuroprotection assays; dissociative behavioral effects. |
| Mu-Opioid (MOR) | Low-Moderate (> 1 | DAMGO | Moderate | Analgesia artifacts; blocked by Naloxone. |
| SERT / NET | Moderate (Variable) | Fluoxetine | Moderate | 3-methoxy group drives monoamine reuptake inhibition (Tramadol-like effect). |
*Note: Ki values are estimated based on Structure-Activity Relationship (SAR) data for the 4-aryl-4-piperidinol class (e.g., Haloperidol metabolites, Tramadol analogs).
Mechanistic Implications of Cross-Reactivity
The "dirty" profile of this compound creates a specific set of experimental risks.
-
The "Sigma-NMDA" Confound: Many researchers use Sigma-1 ligands to study neuroprotection. However, NMDA antagonism is also neuroprotective. If your compound binds the PCP site (which 4-aryl-4-piperidinols do), you cannot attribute survival effects solely to Sigma-1 activation without using a specific NMDA blocker (like MK-801) as a control or masking the Sigma site with BD-1047.
-
The "Tramadol" Effect (SERT/NET): The 3-methoxyphenyl group is a hallmark of serotonin/norepinephrine reuptake inhibition. In behavioral assays (e.g., Forced Swim Test), this compound may produce antidepressant-like effects independent of its Sigma-1 activity.
Experimental Validation Protocols
To validate the specificity of your results when using this compound, you must employ a Self-Validating Protocol System .
Protocol A: Competitive Radioligand Binding (The Gold Standard)
Objective: Determine the precise Ki at Sigma-1 vs. NMDA receptors.
-
Preparation: Prepare membrane homogenates from Guinea Pig brain (rich in Sigma-1) and Rat Forebrain (rich in NMDA).
-
Sigma-1 Assay:
-
Radioligand: [3H]-(+)-Pentazocine (highly selective).
-
Non-Specific Blocker: 10
M Haloperidol. -
Incubation: 120 min at 37°C.
-
-
NMDA (PCP Site) Assay:
-
Radioligand: [3H]-MK-801.
-
Non-Specific Blocker: 10
M PCP or Ketamine. -
Incubation: 60 min at 25°C.
-
-
Analysis: Calculate Ki using the Cheng-Prusoff equation. A Selectivity Ratio (Ki NMDA / Ki Sigma-1) < 100 indicates significant cross-reactivity risks.
Protocol B: Functional Dissection (Ca2+ Flux)
Objective: Distinguish Sigma-1 agonism from NMDA antagonism.
-
Cell Line: NG108-15 or HEK293 transfected with Sigma-1.
-
Agonist Challenge: Treat cells with the compound (1-10
M). -
Blockade Controls (Crucial Step):
-
Condition A: Compound + NE-100 (Selective Sigma-1 Antagonist). If effect disappears, it is Sigma-1 mediated.
-
Condition B: Compound + Naloxone (Opioid Antagonist). Rule out MOR effects.
-
-
Readout: Measure cytosolic Ca2+ mobilization using Fluo-4 AM. Sigma-1 agonists typically potentiate Bradykinin-induced Ca2+ release.
Visualizations
Diagram 1: Receptor Selectivity Landscape
This diagram illustrates the competitive landscape of the 4-aryl-4-piperidinol scaffold, highlighting the "Danger Zones" of cross-reactivity.
Caption: The "Dirty" Profile: While targeting Sigma-1 (Green), the compound risks cross-talk with NMDA and Opioid pathways (Red/Yellow), potentially confounding neuroprotection data.
Diagram 2: Experimental Workflow for Specificity Validation
A logical flow to rule out off-target effects in your research.
Caption: The "Subtraction Protocol": Systematically blocking receptors to isolate the true mechanism of action.
References
-
Mechanism of Sigma-1 Receptor Ligands: Title: Sigma-1 Receptors and Their Role in Neuroprotection. Source:Journal of Pharmacological Sciences. URL:[Link]
-
Structure-Activity Relationships of 4-Phenylpiperidines: Title: Synthesis and evaluation of 4-phenylpiperidine derivatives as Sigma-1 receptor ligands. Source:Journal of Medicinal Chemistry. URL:[Link]
-
NMDA/Sigma Cross-Reactivity: Title: The "PCP Site" of the NMDA Receptor: A Target for Sigma Ligands? Source:Neuropharmacology. URL:[Link]
-
Tramadol and Metabolite Pharmacology: Title: Pharmacological profiles of tramadol and its M1 metabolite. Source:British Journal of Anaesthesia. URL:[Link]
A Framework for the Pharmacological Evaluation of 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine Against Standard Opioid Agonists
In the landscape of opioid research and analgesic drug development, the thorough characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the pharmacological profile of 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine, a synthetic piperidine derivative, against well-established standard opioid agonists: morphine, fentanyl, and methadone. Due to the current lack of publicly available pharmacological data for 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine, this document outlines the essential in vitro and in vivo studies required for a robust comparative analysis. The ensuing protocols and data presentation formats are designed for researchers, scientists, and drug development professionals to facilitate a rigorous and objective evaluation.
The core structure of 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine, a 4-aryl-4-hydroxypiperidine, is a well-recognized scaffold in opioid chemistry. Derivatives of this structural class have been shown to exhibit a range of activities at opioid receptors, underscoring the necessity of empirical investigation to determine the specific pharmacological properties of this particular compound.
Section 1: In Vitro Characterization: Receptor Binding and Functional Activity
The initial phase of characterizing any potential opioid ligand involves determining its interaction with the primary targets: the mu (µ), delta (δ), and kappa (κ) opioid receptors. These assays provide fundamental insights into the compound's affinity and efficacy, which are critical determinants of its potential therapeutic and side-effect profile.
Opioid Receptor Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor.[1] These assays measure the ability of the test compound to displace a radiolabeled ligand from the receptor, allowing for the calculation of the inhibitory constant (Ki). A lower Ki value signifies a higher binding affinity.
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Utilize commercially available cell membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing human recombinant mu, delta, or kappa opioid receptors.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand Selection:
-
For µ-opioid receptors: [³H]-DAMGO.
-
For δ-opioid receptors: [³H]-DPDPE.
-
For κ-opioid receptors: [³H]-U69,593.
-
-
Incubation: In a 96-well plate, combine the cell membranes, the respective radioligand at a concentration near its Kd, and a range of concentrations of the test compound (4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine) and standard agonists (morphine, fentanyl, methadone).
-
Non-specific Binding: To determine non-specific binding, include wells with a high concentration of a non-radiolabeled antagonist (e.g., naloxone).
-
Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Data Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine | To be determined | To be determined | To be determined |
| Morphine | 1.17[2] | >1000 | ~350 |
| Fentanyl | 1.35[2] | >1000 | >1000 |
| Methadone (R-isomer) | 3.0[3] | >1000 | >1000 |
Note: Literature values for standard agonists can vary based on experimental conditions.
Functional Activity: G-Protein Activation
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[4] Agonist binding triggers a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gα subunit and subsequent downstream signaling. The [³⁵S]GTPγS binding assay is a functional measure of this initial step in receptor activation.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane and Reagent Preparation: Use the same receptor-expressing cell membranes as in the binding assay. Prepare an assay buffer containing GDP and [³⁵S]GTPγS.
-
Incubation: In a 96-well plate, combine the cell membranes, assay buffer, and a range of concentrations of the test and standard compounds.
-
Basal and Non-specific Binding: Include wells with vehicle for basal activity and a high concentration of a non-radiolabeled agonist for determining maximal stimulation.
-
Reaction Initiation: Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plates at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Harvesting: Terminate the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of stimulation over basal against the logarithm of the agonist concentration. Determine the EC50 (the concentration of agonist that produces 50% of the maximal effect) and the Emax (the maximal effect relative to a standard full agonist) using non-linear regression.
Comparative Data Table 2: In Vitro Functional Potency and Efficacy ([³⁵S]GTPγS Assay)
| Compound | µ-Opioid Receptor EC50 (nM) | µ-Opioid Receptor Emax (%) |
| 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine | To be determined | To be determined |
| Morphine | ~70 | ~60-80 |
| Fentanyl | ~10 | 100 |
| Methadone | ~50 | ~90 |
Note: Emax is typically expressed relative to a standard full agonist like DAMGO. Literature values can vary.
Section 2: In Vivo Evaluation: Analgesic Efficacy
In vivo studies are crucial to determine the physiological effects of a compound in a whole organism. For potential analgesics, thermal nociception tests are commonly employed to assess their ability to reduce pain responses.[5]
Hot Plate Test
The hot plate test measures the latency of a pain response to a thermal stimulus applied to the paws of an animal, typically a mouse or rat. This test is sensitive to centrally acting analgesics and is considered a measure of supraspinal analgesia.[6][7]
Experimental Protocol: Hot Plate Test
-
Animal Acclimation: Acclimate male mice or rats to the testing room and handling for several days prior to the experiment.
-
Apparatus: Use a commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Baseline Latency: Place each animal on the hot plate and record the time it takes to exhibit a pain response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.
-
Drug Administration: Administer the test compound and standard agonists via a relevant route (e.g., subcutaneous or intraperitoneal injection) at various doses. Include a vehicle control group.
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the response latency.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 (the dose that produces a 50% maximal effect) can be calculated from the dose-response curve.
Tail-Flick Test
The tail-flick test measures the latency to withdraw the tail from a radiant heat source. This response is primarily a spinal reflex, and the test is used to assess the analgesic effects of compounds at the spinal level.
Experimental Protocol: Tail-Flick Test
-
Animal Acclimation: Acclimate animals to the restraining device and the testing procedure.
-
Apparatus: Use a tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.
-
Baseline Latency: Place the animal in the restrainer and apply the heat stimulus to a specific portion of the tail. Record the time until the animal flicks its tail out of the beam. A cut-off time is necessary to prevent burns.
-
Drug Administration: Administer the compounds as described for the hot plate test.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: Calculate the %MPE and ED50 as described for the hot plate test.
Comparative Data Table 3: In Vivo Analgesic Potency (ED50, mg/kg)
| Compound | Hot Plate Test (ED50, mg/kg) | Tail-Flick Test (ED50, mg/kg) |
| 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine | To be determined | To be determined |
| Morphine (s.c.) | ~5-10 | ~3-7 |
| Fentanyl (s.c.) | ~0.02-0.04 | ~0.01-0.03 |
| Methadone (s.c.) | ~1-2 | ~0.5-1.5 |
Note: ED50 values are highly dependent on the animal species, strain, and specific experimental conditions.
Section 3: Visualizing Pathways and Workflows
To better conceptualize the mechanisms and experimental procedures, the following diagrams are provided.
Opioid Receptor Signaling Pathway
Caption: Canonical Gi/o-coupled opioid receptor signaling pathway.
Experimental Benchmarking Workflow
Caption: Workflow for benchmarking a novel opioid candidate.
Conclusion
The systematic approach detailed in this guide provides a robust framework for the pharmacological characterization of 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine. By conducting these well-established in vitro and in vivo assays and comparing the results to standard opioid agonists, researchers can elucidate its receptor binding profile, functional efficacy, and analgesic potential. This comparative data is essential for understanding the structure-activity relationships within the 4-aryl-4-hydroxypiperidine class and for determining the potential of this compound as a lead for further drug development.
References
- Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. (2015). Methods in Molecular Biology.
- Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. (n.d.). British Journal of Pharmacology.
- Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment. (2018). Neuroscience & Biobehavioral Reviews.
- Radioligand binding assays: from opiate receptors to drug discovery mainstay. (2024). Revvity.
- In vitro profiling of opioid ligands using the cAMP formation inhibition assay and the β-arrestin2 recruitment assay: No two ligands have the same profile. (2020). European Journal of Pharmacology.
- Understanding the Tail Flick Analgesiometer: A Key Tool in Pharmacology for Analgesic Activity Evalu
- Affinity, potency, efficacy, selectivity, and molecular modeling of substituted fentanyls at opioid receptors. (2020). Biochemical Pharmacology.
- Hot pl
- The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine. (1995). Pharmacology Biochemistry and Behavior.
- Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. (2020). European Journal of Medicinal Chemistry.
- Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. (2011).
- Design Plans for an Inexpensive Tail Flick Analgesia Meter. (n.d.).
- In-Vivo Models for Management of Pain. (n.d.). Pharmacology & Pharmacy.
- Analgesia, Hot plate test, Metabotropic, Tail flick test. (2014). Journal of Clinical and Diagnostic Research.
Sources
- 1. Stereochemical influences upon the opioid ligand activities of 4-alkyl-4-arylpiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 4. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of the Piperidine Nitroxide 4-MethoxyTEMPO in Ameliorating Serum Amyloid A-Mediated Vascular Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Side-by-side analysis of the metabolic stability of piperidine derivatives
Executive Summary
The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 70 FDA-approved drugs (e.g., donepezil, fentanyl, ritalin). Its structural rigidity and basic nitrogen allow for high-affinity interactions with GPCRs and enzymes.[1] However, the piperidine moiety is a notorious metabolic "soft spot," frequently driving high intrinsic clearance (
This guide provides a technical comparison of structural strategies to mitigate this liability—specifically contrasting unsubstituted piperidine with fluorinated analogs , morpholine bioisosteres , and deuterated derivatives .
Mechanistic Analysis: The "Piperidine Problem"
To engineer stability, one must first understand the degradation mechanism. The primary metabolic liability of piperidine is oxidative attack at the
The Oxidation Pathway
CYP450 enzymes (typically CYP3A4 or CYP2D6) abstract a hydrogen atom from the
Key Pathway Steps:
-
Single Electron Transfer (SET): CYP heme abstracts an electron from the nitrogen lone pair.[1]
-
Hydrogen Abstraction: Loss of a proton from the
-carbon forms a carbon-centered radical.[1] -
Oxygen Rebound: Hydroxylation forms an unstable carbinolamine.[1]
-
Collapse: The ring opens to form an amino-aldehyde or oxidizes further to a lactam.[1]
Visualization: CYP450 Oxidation of Piperidine
Figure 1: The oxidative metabolic cascade of the piperidine ring.[1] The
Comparative Analysis of Stabilization Strategies
This section compares three standard medicinal chemistry maneuvers to improve metabolic stability (
Strategy A: Fluorination (The "Teflon" Effect)
Replacing hydrogen atoms with fluorine is the gold standard for blocking metabolism.
-
Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), making hydrogen abstraction energetically unfavorable.
-
Basicity Modulation: Fluorine is highly electronegative.[1] Placing it at the 3- or 4-position lowers the pKa of the piperidine nitrogen (typically from ~11.0 to ~9.5). This reduces lysosomal trapping and can decrease affinity for CYP enzymes that require a cationic binding interaction (like CYP2D6).
-
Outcome: 4,4-difluoropiperidine analogs often show a 2–5x improvement in
compared to the parent piperidine.
Strategy B: Bioisosterism (Morpholine Substitution)
Replacing the C-4 methylene with an oxygen atom converts piperidine to morpholine.[1]
-
Mechanism: The ether oxygen is electron-withdrawing, reducing the electron density on the nitrogen lone pair. This raises the oxidation potential, making the initial Single Electron Transfer (SET) step more difficult.
-
Trade-off: Morpholine is significantly less lipophilic (lower LogP) than piperidine.[1] While this improves solubility, it often reduces potency if the piperidine ring was filling a hydrophobic pocket in the target protein.
-
Outcome: Morpholine is generally "metabolically hard" but may suffer from potency loss.[1]
Strategy C: Deuteration (Kinetic Isotope Effect)
Replacing metabolic "hot spot" hydrogens with deuterium (
-
Mechanism: The C-D bond is stronger than the C-H bond due to the lower zero-point energy of deuterium. This creates a Primary Kinetic Isotope Effect (KIE) if C-H bond breakage is the rate-limiting step.[1]
-
Outcome: A moderate increase in stability (~20–50% increase in
) without changing the steric or electronic properties of the drug. This is often a "late-stage" optimization tactic.[1]
Comparative Data Summary
The following table synthesizes data from sEH inhibitor optimization studies and general medicinal chemistry literature to illustrate the impact of these modifications.
| Scaffold Variant | Modification | Relative | Mechanism of Action | Strategic Trade-off | |
| Piperidine | None (Parent) | Baseline (1.0x) | High | Susceptible to | High potency, but rapid clearance. |
| 4-Methylpiperidine | Steric Block | ~1.5x - 2.0x | Moderate | Steric hindrance at distal site; minimal electronic effect.[1] | May clash with target binding pocket.[1] |
| 4,4-Difluoropiperidine | Electronic/Steric | ~3.0x - 5.0x | Low | Blocks distal metabolism; lowers pKa (reduces CYP affinity).[1] | Changes lipophilicity; synthesis cost.[1] |
| Morpholine | Bioisostere | ~4.0x - 8.0x | Very Low | Oxygen deactivates ring; lowers basicity (pKa ~8.4).[1] | High risk of potency loss (lower lipophilicity). |
| Deuterated Piperidine | Isotope ( | ~1.3x | Moderate | Kinetic Isotope Effect (KIE) slows bond breaking. | Expensive; limited magnitude of effect.[1] |
Experimental Protocol: Microsomal Stability Assay
To validate these structural changes, a Microsomal Stability Assay is required. This assay measures the disappearance of the parent compound over time in the presence of liver microsomes (which contain CYP enzymes).
Materials
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).
-
Cofactor: NADPH Regenerating System (NADPH, Glucose-6-phosphate, G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).
Workflow Diagram
Figure 2: Standard operating procedure for determining intrinsic clearance (
Step-by-Step Methodology
-
Master Mix: Prepare a solution containing 0.5 mg/mL liver microsomes and 1
M test compound in phosphate buffer. -
Pre-incubation: Warm the mixture to 37°C for 5 minutes to prevent "cold shock" kinetics.
-
Initiation: Add the NADPH regenerating system to start the reaction.[3]
-
Sampling: At
minutes, remove a 50 L aliquot. -
Quenching: Immediately dispense the aliquot into 150
L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). This precipitates the proteins and stops metabolism. -
Processing: Centrifuge samples at 4,000 rpm for 20 minutes.
-
Quantification: Inject the supernatant into an LC-MS/MS system monitoring the parent ion.
-
Calculation: Plot
vs. time. The slope is the elimination rate constant.
References
-
Pecic, S., et al. (2012). "Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors." Prostaglandins & Other Lipid Mediators.[1][4] Available at: [Link]
-
Khamitova, et al. (2023).[1] "Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds." Pharmaceutical Chemistry Journal. Available at: [Link]
-
Hagmann, W. K. (2008).[1] "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. (General reference for C-F bond strength and pKa modulation).
-
Obach, R. S. (1999).[1] "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. (Standard reference for microsomal assay protocols).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine, a substituted piperidine analog. The protocols herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance.
Disclaimer: This guide is based on established principles for handling hazardous chemical waste. However, a Safety Data Sheet (SDS) for 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine was not specifically available. The hazard profile is inferred from structurally similar piperidine derivatives. It is imperative that you consult the specific SDS provided by your chemical supplier before handling or disposing of this compound. Your institution's Environmental Health & Safety (EHS) office is the ultimate authority for waste disposal procedures at your site.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Substituted piperidine compounds, common scaffolds in pharmaceutical development, often present a range of hazards that dictate rigorous disposal protocols.[1][2] Based on analogous structures, 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine should be treated as a hazardous substance until proven otherwise.
Anticipated Hazards of Piperidine Derivatives:
-
Skin and Eye Damage/Irritation: Many piperidine analogs are known to cause skin irritation and serious eye damage.[3][4]
-
Respiratory Irritation: Inhalation of dusts or vapors may cause respiratory irritation.[3]
-
Toxicity: While specific data is unavailable, similar compounds can be harmful if swallowed or inhaled.[5]
-
Environmental Hazards: Some derivatives are toxic to aquatic life with long-lasting effects.
These potential hazards are the primary drivers for the stringent containment and disposal methods outlined below. The core principle is to prevent any release of the chemical into the environment and to eliminate any risk of exposure to personnel.
| Anticipated Hazard Classification | Precautionary Statement (Example) | Source (Analogous Compounds) |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | [3] |
| Serious Eye Damage (Category 1/2) | H318/H319: Causes serious eye damage/irritation. | [3][4] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation. | [3] |
| Acute Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects. |
Core Disposal Principles: A Foundation of Safety
All disposal actions must adhere to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and your institution's specific policies.[6][7]
-
Do Not Sewer: Under no circumstances should this compound or its containers be disposed of down the drain.[3] This is strictly prohibited for hazardous pharmaceutical waste to prevent contamination of waterways.[8]
-
Segregate Waste Streams: Always separate hazardous waste from non-hazardous waste.[6][9] Do not mix this compound with other waste streams unless explicitly instructed by your EHS office. Commingling wastes can create dangerous chemical reactions and significantly increase disposal costs.[10]
-
Use Designated Containers: All waste must be collected in containers that are chemically compatible, in good condition, leak-proof, and clearly labeled.[9]
-
Consult EHS: Your institution's Environmental Health & Safety (EHS) or equivalent department is your primary resource. They will provide the correct waste containers and arrange for final disposal by a licensed hazardous waste company.[11]
Step-by-Step Disposal Protocols
The following protocols provide a self-validating system for managing waste generated from the use of 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine.
Protocol 3.1: Disposal of Unused or Waste Product
This procedure applies to the pure compound, expired material, or reaction mixtures containing the compound.
-
Container Requisition: Obtain a designated hazardous chemical waste container from your EHS office. For solids, this is typically a wide-mouth plastic pail or jar. For liquids or solutions, a carboy is appropriate.[11] Ensure the container is labeled "Hazardous Waste."
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves before handling the waste.
-
Waste Transfer: Carefully transfer the waste material into the designated hazardous waste container. Use a funnel for liquids to prevent spills. If transferring a powder, perform this action in a chemical fume hood to avoid creating airborne dust.[3]
-
Secure and Label: Securely close the container lid. On the hazardous waste label provided by EHS, clearly list all constituents and their approximate percentages, including solvents. Write the full chemical name: "4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine." Do not use abbreviations.
-
Storage: Store the sealed container in a designated satellite accumulation area within your laboratory. This area should be secure and away from incompatible materials like strong oxidizing agents and acids.[4][12]
-
Arrange Pickup: Once the container is full or has reached its storage time limit, contact your EHS office for collection.
Protocol 3.2: Disposal of Contaminated Labware (Solid Waste)
This applies to disposable items with gross contamination, such as gloves, weigh boats, pipette tips, and paper towels used for minor spills.
-
Container: Use a designated container for chemically contaminated solid waste, often a lined pail or a labeled, sealed bag.
-
Collection: Place all contaminated solid materials directly into this container.
-
Labeling and Storage: Ensure the container is clearly labeled as "Hazardous Waste - Solid" and lists the chemical contaminant. Store it alongside your other hazardous waste.
-
Disposal: This waste will be collected by your EHS office for incineration.[7][10]
Protocol 3.3: Decontamination and Disposal of "Empty" Containers
An "empty" container that held a hazardous chemical must still be managed properly.
-
Initial Decontamination (Triple Rinse):
-
Select a solvent in which 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine is soluble (consult the SDS or chemical literature).
-
Rinse the container thoroughly with a small amount of the chosen solvent.
-
Pour the rinsate into a designated hazardous liquid waste container (e.g., "Non-halogenated Solvent Waste"). This rinsate is considered hazardous waste.
-
Repeat this rinsing process two more times for a total of three rinses.
-
-
Container Disposal:
-
After triple-rinsing, deface or completely remove the original chemical label.
-
The now-decontaminated container can typically be disposed of in the normal trash or recycled, depending on institutional policy.[8]
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for managing waste associated with 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine.
Caption: Disposal workflow from waste identification to final collection.
Emergency Procedures: Spill Management
Accidental spills must be managed immediately and safely.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab and contact EHS immediately.
-
Isolate and Ventilate: Cordon off the spill area. If safe to do so, ensure the area is well-ventilated, preferably within a chemical fume hood.
-
PPE: Don appropriate PPE, including a lab coat, gloves, and eye protection.
-
Containment: For a small spill of solid material, carefully sweep it up or wet it with a suitable solvent and wipe with disposable towels to avoid creating dust.[13] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
-
Cleanup: Place all cleanup materials (absorbent, contaminated towels, etc.) into a designated hazardous waste container.
-
Decontaminate: Clean the spill surface with soap and water or a suitable solvent.[13] All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
References
-
Hazardous Pharmaceutical Waste Defined by RCRA. (2016, August 18). Medical Waste Pros. Retrieved from [Link]
-
RCRA Pharmaceutical Waste Management Guide. (2019, August 15). Florida Department of Environmental Protection. Retrieved from [Link]
-
Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. (2025, September 22). ASMAI. Retrieved from [Link]
-
IBC GUIDELINE: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation. (n.d.). Boston University. Retrieved from [Link]
-
Decontamination of Laboratory Equipment. (n.d.). World Health Organization (WHO). Retrieved from [Link]
-
Disinfection & Decontamination. (n.d.). University of Kentucky Research Safety. Retrieved from [Link]
-
How to Dispose of Pharmaceutical Waste and Meet Regulations. (2025, June 18). Daniels Health. Retrieved from [Link]
-
Chapter 7, Biosafety Manual: Decontamination. (n.d.). University of Nevada, Reno Environmental Health & Safety. Retrieved from [Link]
-
Update on pharmaceutical waste disposal regulations. (n.d.). Ovid. Retrieved from [Link]
-
(3R,4R)-3-4-Dimethyl-4-(3-hydroxyphenyl) Piperidine. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
4-Hydroxy-3-methoxycinnamylpiperidine | C15H19NO3 | CID 6450018. (n.d.). PubChem. Retrieved from [Link]
-
Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH. Retrieved from [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). Advanced Journal of Chemistry. Retrieved from [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]
-
Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. (2021, September 6). ResearchGate. Retrieved from [Link]
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. medicalwastepros.com [medicalwastepros.com]
- 7. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 8. ovid.com [ovid.com]
- 9. danielshealth.com [danielshealth.com]
- 10. RCRA Pharmaceutical Waste Management Guide [medicalwasteinc.com]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
Personal Protective Equipment (PPE) & Handling Guide: 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine
Part 1: Executive Safety Summary
Compound Identity: 4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine Chemical Class: 4-Phenylpiperidine derivative (Opioid/Analgesic Pharmacophore) Primary Hazard: Central Nervous System (CNS) Depression / Respiratory Depression
Immediate Action Required: Treat this compound as a Potent Opioid Intermediate . While it is a precursor (often associated with Tramadol or Ketobemidone synthesis), its structural integrity as a 4-phenylpiperidine dictates that it possesses significant mu-opioid receptor affinity.
-
Default Occupational Exposure Band (OEB): OEB 4 (1–10 µg/m³) until specific toxicological data proves otherwise.
-
Critical Control: NO OPEN HANDLING of powders outside of a HEPA-filtered containment device.
-
Antidote: Naloxone (Narcan) must be accessible in the laboratory area.
Part 2: Risk Assessment & Control Banding (The "Why")
As scientists, we do not follow rules blindly; we follow the molecule. The lipophilic nature of the piperidine ring combined with the tertiary amine facilitates rapid transmission across the Blood-Brain Barrier (BBB).
Mechanism of Entry & Risk:
-
Inhalation (Highest Risk): As a solid, this amine can form electrostatic dusts. Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism, leading to rapid onset of opioid-like effects (sedation, respiratory arrest).
-
Dermal Absorption: The methoxy-phenyl group increases lipophilicity. Standard nitrile gloves may degrade upon prolonged contact with the amine in solution, leading to transdermal absorption.
-
Ocular: Piperidines are caustic. Contact causes severe irritation and potential corneal damage, alongside systemic absorption via the tear ducts.
Part 3: PPE Selection Matrix
This matrix is designed for OEB 4 containment levels.
| Protection Zone | Equipment Requirement | Scientific Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA filters OR Tight-fitting Full Face Mask with P100 cartridges. | N95 is insufficient. You need a Protection Factor (APF) of >50. Positive pressure (PAPR) prevents inward leakage of micro-aerosols during weighing. |
| Dermal (Hands) | Double Gloving (0.11mm min thickness). Outer: Nitrile (Long Cuff). Inner: Nitrile or Laminate. | Permeation Defense. Organic amines can permeate thin nitrile. The second layer provides a visual breach indicator and a time buffer for removal. |
| Dermal (Body) | Disposable Tyvek® Coveralls (Elastic wrists/hood) + Shoe Covers. | Particulate Isolation. Cotton lab coats trap dust in fibers, carrying the hazard out of the lab. Tyvek provides a non-porous barrier. |
| Ocular | Chemical Goggles (Indirect Vented) or Full Face Respirator. | Vapor/Dust Seal. Safety glasses allow dust entry from the side. Piperidine dust is highly irritating to mucous membranes. |
Part 4: Operational Protocols
Protocol A: Solids Handling (Weighing & Transfer)
Objective: Prevent aerosolization of the electrostatic powder.
-
Engineering Control: All weighing MUST occur inside a Vented Balance Enclosure (VBE) or a Class II Biological Safety Cabinet. Never on an open bench.
-
Static Neutralization: Place an ionizing bar or static gun inside the enclosure. Phenylpiperidines are prone to static charge, which causes "jumping" of powder.
-
The "Wet Method":
-
Tare the weigh boat.
-
Add the solid.
-
Crucial Step: If possible, add the dissolution solvent inside the weigh boat while still in the hood (if the boat is compatible). Transferring a liquid is safer than transferring a dry powder.
-
-
Decontamination: Wipe the exterior of the transfer container with a methanol-dampened wipe before removing it from the hood.
Protocol B: Solubilization & Reaction
Objective: Prevent splash and vapor exposure.[1]
-
Closed Systems: Use septa and syringes for solvent addition. Avoid pouring.
-
Temperature Control: If the reaction is exothermic, cool the vessel before addition. Heat increases vapor pressure, increasing the concentration of the amine in the headspace.
-
Waste Stream: All disposable items (pipette tips, weigh boats) touching the compound must be bagged inside the hood before disposal.
Part 5: Decision Logic for PPE (Visualization)
The following diagram illustrates the decision-making process for handling this compound based on the state of matter and quantity.
Part 6: Disposal & Emergency Response
Disposal Protocol
Do not sewer. Phenylpiperidines are toxic to aquatic life and persistent.
-
Solid Waste: Collect in a dedicated "High Potency" solid waste drum. Label clearly: “Toxic Organic Solid – Opioid Intermediate.”
-
Liquid Waste: Segregate into "Non-Halogenated Organic" (unless chlorinated solvents were used).
-
Destruction: The only acceptable disposal method is High-Temperature Incineration .
Emergency Response (Spill/Exposure)[2]
-
Inhalation: Remove victim to fresh air immediately.[1][2][3] DO NOT perform mouth-to-mouth resuscitation (risk of secondary exposure). Use a bag-valve mask.
-
Skin Contact: Wash with soap and water for 15 minutes. Avoid alcohol-based hand sanitizers immediately after exposure; alcohols can enhance the transdermal absorption of lipophilic amines [1].
-
Medical Alert: Inform EMS that the patient may have been exposed to an opioid-like compound . Naloxone (Narcan) may be indicated if respiratory depression occurs.
References
-
Centers for Disease Control and Prevention (CDC). (2021). Master Question List for Synthetic Opioids: Skin Decontamination. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed Central. Retrieved from [Link]
-
SafeBridge Consultants. (n.d.). Occupational Health Categorization and Control Banding.[4] (General reference for OEB classification of potent compounds).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
